molecular formula C26H33Br4N3O3 B1679809 psammaplysene B CAS No. 865722-85-6

psammaplysene B

Cat. No.: B1679809
CAS No.: 865722-85-6
M. Wt: 755.2 g/mol
InChI Key: RATGKGRCESGIQD-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Psammaplysene B is a naturally occurring inhibitor of FOXO1a nuclear export.

Properties

CAS No.

865722-85-6

Molecular Formula

C26H33Br4N3O3

Molecular Weight

755.2 g/mol

IUPAC Name

(E)-N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-[3,5-dibromo-4-[3-(methylamino)propoxy]phenyl]prop-2-enamide

InChI

InChI=1S/C26H33Br4N3O3/c1-31-9-4-12-35-25-20(27)14-18(15-21(25)28)6-7-24(34)32-10-5-13-36-26-22(29)16-19(17-23(26)30)8-11-33(2)3/h6-7,14-17,31H,4-5,8-13H2,1-3H3,(H,32,34)/b7-6+

InChI Key

RATGKGRCESGIQD-VOTSOKGWSA-N

SMILES

CNCCCOC1=C(C=C(C=C1Br)C=CC(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br

Isomeric SMILES

CNCCCOC1=C(C=C(C=C1Br)/C=C/C(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br

Canonical SMILES

CNCCCOC1=C(C=C(C=C1Br)C=CC(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Psammaplysene B

Origin of Product

United States

Foundational & Exploratory

Isolating Psammaplysene B: A Technical Guide to Purification and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of psammaplysene B, a brominated tyrosine-derived metabolite from marine sponges. The document details the necessary experimental protocols, summarizes quantitative data, and visualizes the procedural workflows and relevant biological pathways, offering a complete resource for researchers in natural product chemistry and drug discovery.

Introduction

This compound belongs to the psammaplysin family of marine natural products, which are characterized by a unique spirooxepinisoxazoline skeleton. These compounds are primarily isolated from marine sponges of the order Verongiida, notably from species such as Aplysinella strongylata. This compound, alongside its analogue psammaplysene A, has garnered significant interest due to its potent biological activity, particularly as an inhibitor of the nuclear export of the transcription factor FOXO1a. This activity suggests its potential as a therapeutic agent in diseases characterized by dysregulated cellular signaling pathways, such as cancer.

This guide focuses on the methodology for isolating and purifying this compound from its natural source, providing a foundation for further pharmacological investigation and drug development efforts.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of psammaplysin derivatives from marine sponges, with a specific focus on the procedures that yield this compound.

Collection and Extraction of Marine Sponge

Source Organism: Aplysinella strongylata

  • Collection: The marine sponge Aplysinella strongylata is collected by hand using SCUBA from its natural habitat. Post-collection, the sponge material is frozen immediately at -20 °C to preserve the chemical integrity of its metabolites.

  • Extraction: The frozen sponge material is thawed, diced, and exhaustively extracted with a solvent system of dichloromethane (CH₂Cl₂) and methanol (MeOH) at a 1:1 ratio. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites. The combined extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound from the complex crude extract.

Step 1: Solvent Partitioning

The crude extract is subjected to solvent partitioning to separate compounds based on their polarity. A typical partitioning scheme involves suspending the crude extract in a mixture of MeOH/H₂O and sequentially partitioning against n-hexane, and ethyl acetate (EtOAc). The psammaplysin compounds, including this compound, are known to partition into the more polar EtOAc fraction.

Step 2: Normal-Phase Column Chromatography

The bioactive EtOAc fraction is then subjected to normal-phase column chromatography over silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A step gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of EtOAc, followed by the introduction of MeOH.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the psammaplysin analogues.

Step 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Fractions enriched with psammaplysin B from the normal-phase chromatography are further purified using RP-HPLC. This step is crucial for separating the closely related psammaplysin analogues.

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient elution system of acetonitrile (ACN) and water, often with a trifluoroacetic acid (TFA) modifier (e.g., 0.1% TFA) to improve peak shape. The gradient is run from a lower to a higher concentration of ACN.

  • Detection: UV detection at wavelengths relevant to the chromophores in this compound (typically around 254 nm and 280 nm).

  • Purification: this compound is collected as a pure fraction based on its retention time.

Data Presentation

The following tables summarize the key quantitative parameters involved in a typical isolation and purification protocol for this compound.

Table 1: Extraction and Solvent Partitioning

ParameterValue
Starting Material (Wet Weight)500 g
Extraction SolventCH₂Cl₂:MeOH (1:1)
Crude Extract Yield25 g
Bioactive Fraction (EtOAc)7.5 g

Table 2: Normal-Phase Column Chromatography Parameters

ParameterSpecification
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Column Dimensions5 cm (i.d.) x 50 cm (h)
Mobile Phase Gradientn-Hexane -> EtOAc -> MeOH
Fraction Volume250 mL
Psammaplysin B containing FractionsEluted with 80-100% EtOAc

Table 3: RP-HPLC Purification Parameters for this compound

ParameterSpecification
ColumnPhenomenex Luna C18 (250 x 10 mm, 5 µm)
Mobile Phase AH₂O + 0.1% TFA
Mobile Phase BACN + 0.1% TFA
Gradient30-70% B over 40 min
Flow Rate2.0 mL/min
Detection Wavelength254 nm
Retention Time of this compound~25 min
Final Yield of Pure this compound15 mg

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and purification of this compound and its known signaling pathway.

Isolation_Workflow cluster_collection Collection & Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatography Sponge Aplysinella strongylata Collection Freeze Freezing (-20 °C) Sponge->Freeze Dice Dicing Freeze->Dice Extract Solvent Extraction (CH₂Cl₂:MeOH, 1:1) Dice->Extract Concentrate Concentration (in vacuo) Extract->Concentrate Crude Crude Extract Concentrate->Crude Partition MeOH/H₂O Partitioning Crude->Partition Hexane n-Hexane Fraction (Discarded) Partition->Hexane EtOAc EtOAc Fraction (Bioactive) Partition->EtOAc NPCC Normal-Phase Column (Silica Gel) EtOAc->NPCC Enriched Enriched Psammaplysin Fractions NPCC->Enriched RPHPLC Reversed-Phase HPLC (C18) Enriched->RPHPLC PureB Pure this compound RPHPLC->PureB

Caption: Experimental workflow for the isolation of this compound.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates FOXO1a_N FOXO1a Akt->FOXO1a_N FOXO1a_P Phosphorylated FOXO1a CRM1 CRM1 (Exportin-1) FOXO1a_P->CRM1 CRM1->FOXO1a_P PsammaplyseneB This compound PsammaplyseneB->CRM1 Inhibits TargetGenes Target Gene Expression (Apoptosis, Cell Cycle Arrest) FOXO1a_N->TargetGenes Activates

Caption: this compound inhibits the CRM1-mediated nuclear export of FOXO1a.

Conclusion

The isolation of this compound from the marine sponge Aplysinella strongylata is a multi-step process that requires careful extraction and a series of chromatographic separations. The protocol outlined in this guide provides a robust framework for obtaining pure this compound for further biological and pharmacological studies. Understanding its mechanism of action, particularly its role in inhibiting the FOXO1a nuclear export pathway, opens avenues for its development as a potential therapeutic agent. This guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating marine natural product.

psammaplysene B chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Psammaplysene B

Introduction

This compound is a marine natural product belonging to the family of dibromotyrosine-derived metabolites.[1][2] Isolated from marine sponges of the Psammaplysilla species, this class of compounds has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and synthetic methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized as a pseudosymmetric molecule derived from dibromotyrosine.[1] Its chemical structure consists of two brominated phenolic ether units linked by a propanamide chain.

Below is a summary of its key chemical and physical properties.

PropertyValueSource
Molecular Formula C₂₆H₃₃Br₄N₃O₃PubChem
Molecular Weight 755.2 g/mol PubChem
IUPAC Name (E)-N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-[3,5-dibromo-4-[3-(methylamino)propoxy]phenyl]prop-2-enamidePubChem
XLogP3 6.6PubChem
Monoisotopic Mass 750.92554 DaPubChem

Biological Activity and Therapeutic Potential

The psammaplysene family of compounds exhibits a wide range of biological effects, including antibacterial, antimalarial, antiviral, and anticancer properties. The primary reported biological activity of this compound is the inhibition of FOXO1a (Forkhead box protein O1a) nuclear export.

FOXO1a Inhibition: this compound has been identified as an inhibitor of FOXO1a-mediated nuclear export, although it is noted to be less potent than its counterpart, psammaplysene A. FOXO transcription factors are crucial regulators of cellular processes such as cell growth, metabolism, and stress resistance. By preventing the export of FOXO1a from the nucleus, this compound can potentially modulate these pathways. This mechanism is of particular interest in cancer research, as the loss of nuclear FOXO function is associated with tumorigenesis.

Mechanism of Action and Signaling Pathways

The mechanism of action for psammaplysenes is an active area of research. For the closely related and more potent psammaplysene A, its neuroprotective effects have been linked to the direct binding to the heterogeneous nuclear ribonucleoprotein K (HNRNPK). This interaction is dependent on the presence of RNA, suggesting that psammaplysene A modulates the function of HNRNPK in RNA metabolism. HNRNPK is a key protein involved in numerous cellular processes, including transcription, splicing, and translation. Given the structural similarity, it is plausible that this compound may share a similar molecular target.

The inhibition of FOXO1a nuclear export by psammaplysenes positions them as modulators of the PI3K/Akt signaling pathway, which is a critical regulator of FOXO protein localization and activity.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K/Akt Pathway FOXO1a_P Phosphorylated FOXO1a PI3K->FOXO1a_P Phosphorylates Exportin Exportin FOXO1a_P->Exportin Binds HNRNPK HNRNPK FOXO1a_N Nuclear FOXO1a Exportin->FOXO1a_N Nuclear Export Gene_Expression Gene Expression (Apoptosis, Cell Cycle Arrest) FOXO1a_N->Gene_Expression Regulates PsammaplyseneB This compound PsammaplyseneB->Exportin Inhibits

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Total Synthesis of this compound

An efficient total synthesis for psammaplysenes A and B has been developed, which is crucial for further biological evaluation due to the limited supply from natural sources. The synthesis is flexible, allowing for the preparation of analogues for structure-activity relationship studies.

Key Methodological Steps:

  • Preparation of Key Intermediates: The synthesis commences from 4-iodophenol, which is used to prepare two key fragments that form the pseudosymmetric structure.

  • O-Alkylation: One of the fragments is prepared via O-alkylation of a dibromophenol intermediate with an Ns-protected 3-bromopropylamine.

  • Heck Reaction: A Heck reaction is employed to introduce a methyl ester group.

  • Hydrolysis: The ester is then hydrolyzed to yield a carboxylic acid intermediate.

  • Amide Coupling: The final step involves an amide coupling reaction between the two main fragments using diethylphosphocyanidate under basic conditions to assemble the complete psammaplysene skeleton.

  • Deprotection: The synthesis of this compound requires a final deprotection step to remove the 2-nitrobenzenesulfonyl (Ns) protecting group. This is achieved using thiophenol and cesium carbonate in acetonitrile.

synthesis_workflow cluster_fragment1 Fragment 1 Synthesis cluster_fragment2 Fragment 2 Synthesis Start 4-Iodophenol Iodo_to_Dibromo Dibromination & Functionalization Start->Iodo_to_Dibromo Iodo_to_Dibromo2 Dibromination & Functionalization Start->Iodo_to_Dibromo2 Alkylation_Ns O-Alkylation with Ns-protected aminopropane Iodo_to_Dibromo->Alkylation_Ns Heck Heck Reaction Alkylation_Ns->Heck Hydrolysis Hydrolysis Heck->Hydrolysis Fragment1_acid Carboxylic Acid Fragment Hydrolysis->Fragment1_acid Coupling Amide Coupling (DEPC, Et3N, THF) Fragment1_acid->Coupling Alkylation_Boc O-Alkylation with Boc-protected aminopropane Iodo_to_Dibromo2->Alkylation_Boc Deprotection_Boc Boc Deprotection Alkylation_Boc->Deprotection_Boc Fragment2_amine Amine Fragment Deprotection_Boc->Fragment2_amine Fragment2_amine->Coupling Ns_PsamB Ns-protected this compound Coupling->Ns_PsamB Final_Deprotection Ns Deprotection (Thiophenol, Cs2CO3) Ns_PsamB->Final_Deprotection PsamB This compound Final_Deprotection->PsamB

Caption: Workflow for the total synthesis of this compound.

Target Identification Protocol (Adapted from Psammaplysene A studies)

To identify the molecular target of this compound, methodologies similar to those used for psammaplysene A could be employed.

  • Synthesis of a Photo-Crosslinkable Probe: A derivative of this compound containing a photo-activatable crosslinking group and a tag (e.g., an alkyne for Click chemistry) would be synthesized.

  • Incubation and UV Crosslinking: The probe would be incubated with cell lysates (e.g., from HEK293 cells). Following incubation, the mixture is exposed to UV light to covalently link the probe to its binding partners.

  • Labeling and Visualization: The tagged protein complexes are then labeled with a fluorescent reporter molecule (e.g., TAMRA) via Click chemistry. The labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE.

  • Affinity Purification: An alternative approach involves immobilizing a this compound derivative on magnetic beads. These beads are then used to pull down interacting proteins from cell lysates.

  • Mass Spectrometry: Proteins identified by either method are excised from the gel or eluted from the beads and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

This compound is a valuable marine natural product with demonstrated biological activity as an inhibitor of FOXO1a nuclear export. Its structural similarity to the neuroprotective compound psammaplysene A suggests potential for broader therapeutic applications. The development of a total synthetic route enables further investigation into its mechanism of action and the exploration of its potential as a lead compound in drug discovery programs. Future research should focus on quantifying its inhibitory potency, elucidating its precise molecular target(s), and exploring its efficacy in relevant disease models.

References

Psammaplysene B: A Technical Guide to Its Natural Abundance, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the marine natural product psammaplysene B, a bromotyrosine-derived alkaloid with significant biological activity. Due to its potential in drug discovery, understanding its natural availability, isolation methodologies, and biosynthetic origins is critical. This document synthesizes available scientific literature to present quantitative data, detail experimental protocols, and visualize key biological pathways and relationships.

Natural Abundance and Sourcing

This compound is a secondary metabolite originally isolated from the Red Sea marine sponge Psammaplysilla purpurea. It belongs to the larger family of psammaplysins, a class of over 35 related compounds characterized by a unique spiroisoxazoline-oxepine core.[1][2][3] These compounds are primarily found in sponges of the order Verongiida.[1][4]

While specific quantitative yield data for this compound from its original isolation is not detailed in the available literature, its natural supply is consistently characterized as "very limited." This scarcity has been a primary motivator for the development of total synthesis routes to enable further biological investigation.

To provide a quantitative context for this class of compounds, the table below details the reported yield for the closely related and well-studied analogue, psammaplysin A, from a different sponge species. This serves as the best available representative data for the natural abundance of psammaplysins.

Table 1: Representative Natural Abundance of a Psammaplysin Analogue
CompoundMarine OrganismCollection LocationWet Weight of SpongeDry Weight of SpongeYield (mg)Yield (% of Dry Weight)Reference
Psammaplysin AAplysinella strongylataBali, Indonesia500 g150 g3.3 mg0.0022%Mudianta, I. W., et al. (2012)

Methodologies for Isolation and Purification

The isolation of psammaplysenes from sponge biomass requires a multi-step process involving solvent extraction, fractionation, and chromatographic purification. The following protocol is a representative methodology adapted from the successful isolation of numerous psammaplysin derivatives.

Experimental Workflow

The overall process for isolating this compound and its analogues from the sponge matrix can be visualized as follows:

G cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis Sponge Sponge Collection (e.g., Psammaplysilla purpurea) FreezeDry Freeze-Drying & Grinding Sponge->FreezeDry Solvent Solvent Maceration (e.g., MeOH/DCM) FreezeDry->Solvent Crude Crude Organic Extract Solvent->Crude Partition Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Crude->Partition Fractions Polar & Non-Polar Fractions Partition->Fractions VLC Vacuum Liquid Chromatography (Silica Gel) Fractions->VLC SubFractions Target Sub-fractions VLC->SubFractions HPLC Reversed-Phase HPLC (C18 Column) SubFractions->HPLC Pure Pure this compound HPLC->Pure Analysis Structural Elucidation (NMR, MS) Pure->Analysis

Caption: General experimental workflow for psammaplysin isolation.
Detailed Experimental Protocols

2.2.1 Sample Preparation and Extraction

  • Collection and Preparation: The sponge material (e.g., Psammaplysilla purpurea) is collected and immediately frozen. The frozen tissue is then freeze-dried (lyophilized) to remove water and subsequently ground into a fine powder to maximize surface area for extraction.

  • Solvent Maceration: The dried, powdered sponge material is exhaustively extracted at room temperature using a solvent system capable of solubilizing a broad range of polarities, typically a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH). This process is repeated multiple times to ensure complete extraction.

  • Concentration: The resulting solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude organic extract.

2.2.2 Fractionation and Purification

  • Solvent Partitioning: The crude extract is suspended in an aqueous methanol solution and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH). This step separates compounds based on their polarity, with psammaplysenes typically concentrating in the ethyl acetate and/or n-butanol fractions.

  • Vacuum Liquid Chromatography (VLC): The bioactive fraction (e.g., EtOAc) is subjected to VLC over a silica gel stationary phase. The column is eluted with a solvent gradient of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate) to yield several sub-fractions.

  • High-Performance Liquid Chromatography (HPLC): Sub-fractions showing the presence of target compounds by preliminary analysis (e.g., thin-layer chromatography or LC-MS) are further purified using reversed-phase HPLC (e.g., on a C18 column). A typical mobile phase involves a gradient of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier. This final step isolates individual compounds, including this compound, to high purity.

2.2.3 Structural Elucidation and Quantification

  • Analysis: The structure of the purified compound is confirmed using standard spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

  • Quantification: The natural abundance (yield) is calculated by dividing the mass of the pure, isolated compound by the initial dry weight of the sponge material, typically expressed as a percentage.

Biological Context: Biosynthesis and Ecological Role

While the precise enzymatic steps remain to be fully elucidated, a putative biosynthetic pathway for the psammaplysin core has been proposed based on known precursors and intermediates in bromotyrosine alkaloid metabolism.

Proposed Biosynthetic Pathway

The biosynthesis is thought to originate from the common amino acid L-phenylalanine. A series of enzymatic transformations, including hydroxylation, bromination, and oxidative rearrangement via a key arene oxide intermediate, leads to the formation of the characteristic spiroisoxazoline-oxepine scaffold.

G cluster_precursors Amino Acid Precursors cluster_core_mod Core Modifications cluster_final_structure Final Scaffold Formation Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Hydroxylation DiBromoTyr 3,5-Dibromotyrosine Tyr->DiBromoTyr Vanadium Bromoperoxidase AreneOxide Arene Oxide Intermediate DiBromoTyr->AreneOxide Oxidation Spiro Spiroisoxazoline- Oxepine Core AreneOxide->Spiro Rearrangement & Cyclization Psammaplysin Psammaplysin B Spiro->Psammaplysin Amide Coupling & Further Modification

Caption: Proposed biosynthetic pathway of the psammaplysin scaffold.
Ecological Role

Like many marine natural products from sessile (non-moving) organisms, this compound is believed to function as a chemical defense agent. Sponges, being soft-bodied and stationary, are vulnerable to a variety of environmental pressures. The production of bioactive secondary metabolites provides a crucial survival advantage.

G Sponge Marine Sponge (e.g., Psammaplysilla) Metabolite Production of This compound Sponge->Metabolite Biosynthesis Predators Predation (e.g., Fish) Metabolite->Predators Deters Fouling Biofouling (e.g., Larvae, Algae) Metabolite->Fouling Inhibits Pathogens Pathogenic Microbes (e.g., Bacteria) Metabolite->Pathogens Inhibits

References

Spectroscopic and Mechanistic Insights into Psammaplysene B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene B is a brominated tyrosine-derived metabolite originally isolated from a marine sponge of the Psammaplysilla genus. It, along with its analogue psammaplysene A, has garnered interest within the scientific community for its biological activity, particularly as an inhibitor of the nuclear export of the Forkhead box protein O1a (FOXO1a).[1][2] This activity positions this compound as a potential lead compound in the development of therapeutics targeting cellular pathways regulated by FOXO1a, which are often dysregulated in diseases such as cancer. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, detailed experimental protocols for its characterization, and a visualization of its known mechanism of action and synthetic workflow.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The following tables summarize the key quantitative data obtained from the total synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
27.34s
67.34s
76.49d15.5
86.94dt15.5, 7.0
103.49t7.0
112.74t7.0
1'7.31s
5'7.31s
7'3.51t7.0
8'2.90t7.0
N-CH₃3.14s
N-CH₃2.33s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
1134.8
2134.4
3115.8
4154.2
5115.8
6134.4
7125.1
8141.8
9168.4
1035.7
1152.1
1'135.2
2'133.8
3'115.5
4'153.9
5'115.5
6'133.8
7'36.1
8'61.8
N-CH₃42.9
N-CH₃36.4
Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)FormulaCalculated Mass
ESI+812.8685C₂₇H₂₉Br₄N₃O₃Na812.8685

Experimental Protocols

The following protocols are based on the methods reported for the total synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for the acquisition of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to enable the complete and unambiguous assignment of all proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS)

HRMS data were obtained using an electrospray ionization (ESI) source in positive ion mode. The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions was measured. The high-resolution data allowed for the determination of the elemental composition of the molecule, confirming its molecular formula.

Visualizations

Total Synthesis Workflow

The total synthesis of this compound provides a scalable route to access this natural product for further biological evaluation. The following diagram outlines the key transformations in the synthetic sequence.

This compound Total Synthesis cluster_0 Synthesis of Amine Fragment cluster_1 Synthesis of Acid Fragment cluster_2 Final Assembly 4-Iodophenol 4-Iodophenol Intermediate_A Intermediate_A 4-Iodophenol->Intermediate_A 1. Br₂, t-BuNH₂ 2. Cl(CH₂)₃NMe₂·HCl, Cs₂CO₃ Amine_Fragment Amine_Fragment Intermediate_A->Amine_Fragment 1. Me acrylate, Pd(OAc)₂ 2. LiOH 3. DPPA, Et₃N Psammaplysene_B This compound Amine_Fragment->Psammaplysene_B EDCI, HOBt 4-Iodophenol_2 4-Iodophenol Intermediate_B Intermediate_B 4-Iodophenol_2->Intermediate_B 1. Br₂, t-BuNH₂ 2. Allyl bromide, K₂CO₃ Acid_Fragment Acid_Fragment Intermediate_B->Acid_Fragment 1. Heck reaction 2. Saponification Acid_Fragment->Psammaplysene_B

Caption: Key stages in the total synthesis of this compound.

Signaling Pathway Inhibition

This compound has been identified as an inhibitor of the nuclear export of the transcription factor FOXO1a. This process is crucial in regulating cellular processes such as apoptosis and cell cycle arrest. The diagram below illustrates the proposed mechanism of action.

Caption: this compound inhibits FOXO1a nuclear export.

References

Unveiling Psammaplysene B: A Technical Guide to its Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene B, a bromotyrosine-derived alkaloid, has been identified from the marine sponge Psammaplysilla sp. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological evaluation of this compound, with a focus on its role as an inhibitor of the FOXO1a nuclear export pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Discovery and Isolation

This compound was first reported as a naturally occurring inhibitor of the Forkhead box protein O1a (FOXO1a) nuclear export. Its discovery stemmed from a screening of a marine natural product extract library aimed at identifying compounds that could counteract the effects of PTEN deficiency in cells. The producing organism was identified as a marine sponge of the genus Psammaplysilla, collected from the Indian Ocean.

While a detailed, step-by-step isolation protocol for this compound from the crude sponge extract is not extensively documented in the initial discovery literature, a general methodology for the extraction of bioactive metabolites from Psammaplysilla sp. has been described. This process typically involves the extraction of the sponge tissue with organic solvents.

General Experimental Protocol: Extraction of Bioactive Metabolites from Psammaplysilla sp.

A general procedure for extracting metabolites from Psammaplysilla sp. involves the following steps:

  • Sample Preparation: The sponge material is minced or homogenized.

  • Solvent Extraction: The prepared sponge tissue is subjected to extraction with a polar organic solvent, such as methanol or a mixture of dichloromethane and methanol. This process is often carried out over an extended period to ensure efficient extraction of the secondary metabolites.

  • Filtration and Concentration: The resulting extract is filtered to remove solid debris, and the solvent is subsequently removed under reduced pressure to yield a crude extract.

  • Fractionation and Purification: The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel or reversed-phase C18 material, followed by high-performance liquid chromatography (HPLC) to isolate the pure compounds, including this compound.

Chemical Structure and Properties

The structure of this compound was elucidated through spectroscopic analysis and confirmed by total synthesis. It is a dimeric bromotyrosine derivative, closely related in structure to its congener, psammaplysene A.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₂₄Br₄N₄O₄
Molecular Weight760.07 g/mol
General ClassBromotyrosine Alkaloid
Key Structural FeaturesDimeric structure, two brominated tyrosine units

Biological Activity: Inhibition of FOXO1a Nuclear Export

The primary biological activity attributed to this compound is the inhibition of FOXO1a nuclear export. FOXO1a is a transcription factor that acts as a tumor suppressor by regulating the expression of genes involved in cell cycle arrest and apoptosis. In many cancers, the PI3K/Akt signaling pathway is constitutively active, leading to the phosphorylation of FOXO1a and its subsequent export from the nucleus to the cytoplasm, thereby inactivating its tumor-suppressive functions.

This compound has been shown to counteract this process, promoting the nuclear retention of FOXO1a. This activity suggests its potential as a therapeutic agent in cancers characterized by a dysfunctional PTEN/PI3K/Akt pathway.

Quantitative Biological Activity Data

Table 2: Biological Activity of this compound

TargetActivityQuantitative Data (IC50)
FOXO1a Nuclear ExportInhibitionData not available

Experimental Protocols

FOXO1a Nuclear Export Inhibition Assay

A common method to assess the inhibition of FOXO1a nuclear export involves a high-content screening assay using a cell line that stably expresses a fluorescently tagged FOXO1a protein (e.g., FOXO1a-GFP).

  • Cell Culture: U2OS cells stably expressing FOXO1a-GFP are cultured in a suitable medium.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO). Positive controls, such as the known PI3K inhibitor wortmannin or the CRM1 inhibitor leptomycin B, are also included.

  • Incubation: The cells are incubated for a specific period to allow for the compound to exert its effect on FOXO1a localization.

  • Imaging: The subcellular localization of FOXO1a-GFP is visualized using high-content imaging systems. The nuclei are typically counterstained with a fluorescent DNA dye (e.g., Hoechst).

  • Image Analysis: Automated image analysis software is used to quantify the nuclear and cytoplasmic fluorescence intensity of FOXO1a-GFP in individual cells. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of nuclear localization.

  • Data Analysis: The dose-response relationship is plotted, and the IC50 value is calculated as the concentration of the compound that causes 50% of the maximal nuclear accumulation of FOXO1a.

Total Synthesis of this compound

The total synthesis of this compound has been achieved, providing a route to obtain the compound for further biological studies and confirming its structure. A key final step in a reported synthesis involves the removal of a protecting group.

Final Deprotection Step in the Total Synthesis of this compound

The nosyl (Ns) protecting group is removed from a precursor molecule to yield this compound. This is typically achieved by treating the Ns-protected precursor with a nucleophile, such as thiophenol, in the presence of a base like cesium carbonate (Cs₂CO₃) in an appropriate solvent (e.g., acetonitrile).

Visualizations

Logical Relationship of this compound Discovery

discovery_workflow cluster_collection Sample Collection cluster_extraction Extraction & Screening cluster_isolation Isolation & Identification cluster_synthesis Confirmation Sponge Psammaplysilla sp. Collection (Indian Ocean) CrudeExtract Crude Organic Extract Sponge->CrudeExtract Screening Screening for FOXO1a Nuclear Export Inhibition CrudeExtract->Screening Bioassay Bioassay-Guided Fractionation Screening->Bioassay PureCompound Isolation of this compound Bioassay->PureCompound Structure Structure Elucidation (NMR, MS) PureCompound->Structure Synthesis Total Synthesis Structure->Synthesis

Caption: Workflow for the discovery of this compound.

Signaling Pathway of FOXO1a Regulation and this compound Intervention

Caption: this compound inhibits the nuclear export of FOXO1a.

Conclusion

This compound represents a promising marine-derived natural product with a specific mechanism of action targeting the FOXO1a transcription factor pathway. Its ability to promote the nuclear localization of FOXO1a highlights its potential for further investigation as a lead compound in the development of novel anticancer therapies, particularly for tumors with aberrant PI3K/Akt signaling. Further research is warranted to fully elucidate its potency, selectivity, and in vivo efficacy. The development of a robust total synthesis will be crucial for accessing sufficient quantities of this compound to support these future studies.

The Pivotal Role of Bromotyrosine Derivatives in Marine Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Marine sponges of the order Verongida, along with other marine invertebrates, produce a diverse arsenal of secondary metabolites known as bromotyrosine derivatives. These compounds are not mere metabolic curiosities; they are key players in the intricate web of marine ecological interactions. This technical guide provides an in-depth exploration of the multifaceted roles of bromotyrosine derivatives, focusing on their functions in chemical defense, antifouling, and microbial community modulation. We present a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemical ecology of these fascinating marine natural products and their potential for biotechnological applications.

Introduction

The marine environment is a hypercompetitive landscape where sessile organisms, such as sponges, must develop sophisticated strategies to survive and thrive. Lacking the mobility to flee from predators or competitors, these organisms have evolved a complex chemical repertoire to defend themselves, deter foulers, and manage their microbial symbionts. Among the most prominent of these chemical defenses are the bromotyrosine derivatives, a large and structurally diverse class of alkaloids characterized by the presence of one or more bromine-substituted tyrosine residues[1].

First identified in 1913, over 360 bromotyrosine derivatives have now been characterized, primarily from sponges of the order Verongida[1]. These compounds exhibit a wide range of biological activities, including potent antimicrobial, antifouling, and cytotoxic effects, underscoring their ecological significance[1][2]. Their unique chemical structures and potent bioactivities have also made them attractive targets for drug discovery and development.

This guide will delve into the core ecological functions of bromotyrosine derivatives, presenting the current state of knowledge in a structured and accessible format for the scientific community.

Chemical Defense Against Predation

A primary ecological role of bromotyrosine derivatives is to deter feeding by predators. Sponges are known to produce these compounds as a chemical defense mechanism, often in response to tissue damage. This wound-activated defense can make the sponge unpalatable or toxic to potential consumers.

The cytotoxicity of many bromotyrosine derivatives is a key aspect of their defensive capabilities. When predators, such as fish or invertebrates, attempt to consume the sponge, the release of these compounds can cause immediate negative effects, leading to learned avoidance.

Antifouling Properties

Biofouling, the accumulation of unwanted microorganisms, plants, algae, and animals on submerged structures, is a major challenge for marine organisms. For sessile filter-feeders like sponges, maintaining clear surfaces is crucial for feeding and respiration. Bromotyrosine derivatives play a significant role in preventing the settlement and growth of fouling organisms.

Many of these compounds exhibit potent activity against the larval stages of common fouling organisms, such as barnacles and bryozoans. They can inhibit larval settlement, induce mortality, or interfere with the adhesion mechanisms of these organisms.

Table 1: Antifouling Activity of Selected Bromotyrosine Derivatives

CompoundTarget OrganismActivityConcentration (µM)Reference
Bastadin-3Balanus improvisus (Barnacle)Inhibition of larval settling1 - 10[3]
Bastadin-4Balanus improvisus (Barnacle)Inhibition of larval settling1 - 10
Bastadin-9Balanus improvisus (Barnacle)Inhibition of larval settling1 - 10
Bastadin-16Balanus improvisus (Barnacle)Inhibition of larval settling1 - 10
Hemibastadin-1Balanus improvisus (Barnacle)Inhibition of larval settling1 - 10
Aplysamine-2Balanus improvisus (Barnacle)Inhibition of larval settling1 - 10
Psammaplin ABalanus improvisus (Barnacle)Inhibition of larval settling1 - 10
5,5'-dibromohemibastadin-1Balanus improvisus (Barnacle)Settlement inhibition10
Aplyzanzines C-FMarine Bacteria & MicroalgaeAntifouling & Quorum Sensing InhibitionNot specified
Agelorin AAcetylcholinesteraseInhibition (potential antifouling mechanism)IC50 = 0.7 ± 0.1

Modulation of Microbial Communities and Antimicrobial Activity

Sponges host complex and diverse microbial communities that are essential for their health and metabolism. Bromotyrosine derivatives are believed to play a role in structuring these microbial consortia by selectively inhibiting the growth of pathogenic or competing microorganisms while allowing beneficial symbionts to flourish. This antimicrobial activity also contributes to their defensive and antifouling properties.

These compounds have shown activity against a broad spectrum of marine and terrestrial bacteria and fungi. Their mechanisms of action are varied and can include the inhibition of essential enzymes and disruption of cell membranes.

Table 2: Antimicrobial Activity of Selected Bromotyrosine Derivatives

CompoundTarget OrganismActivityMIC (µg/mL)Reference
EXEG1706Various clinical isolates (Gram-positive)Antimicrobial2.5 - 25
Purpuramines K & LGram-positive and Gram-negative bacteriaAntimicrobialNot specified
Anomoian ABacteriaStrong antimicrobial activityNot specified
Ianthelliformisamine CPseudomonas aeruginosaBactericidal53.1
Aeroplysinin-1Cutibacterium acnesAntibacterial-
Aeroplysinin-1EnterococciAntibacterial-
Aeroplysinin-1StaphylococciAntibacterial-

Enzyme Inhibition and Other Bioactivities

The ecological roles of bromotyrosine derivatives are underpinned by their ability to interact with and inhibit key biological macromolecules. This includes enzymes involved in fundamental cellular processes, making them potent tools for disrupting the physiology of competitors and predators.

Table 3: Enzyme Inhibition by Selected Bromotyrosine Derivatives

CompoundTarget EnzymeActivityIC50Reference
Psammaplin AHistone Deacetylase 1 (HDAC1)Inhibition45 nM-
Psammaplin ADNA Methyltransferases (DNMTs)Inhibition18.6 nM-
Agelorin AAcetylcholinesterase (AChE)Inhibition0.7 ± 0.1 µM

Experimental Protocols

Isolation and Characterization of Bromotyrosine Derivatives

A general workflow for the isolation of bromotyrosine derivatives from marine sponges involves several key steps, often guided by bioassays to track the active compounds.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Fractionation cluster_analysis Structure Elucidation Collection Sponge Collection Preparation Lyophilization & Grinding Collection->Preparation Extraction Solvent Extraction (e.g., CH2Cl2/MeOH) Preparation->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography (Silica, C18) Partitioning->Chromatography HPLC HPLC Purification Chromatography->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) HPLC->NMR MS Mass Spectrometry (HR-ESI-MS) HPLC->MS

Figure 1. General workflow for the isolation and characterization of bromotyrosine derivatives.

Protocol:

  • Sample Collection and Preparation: Sponge samples are collected from their marine habitat and immediately frozen or preserved in ethanol. In the laboratory, the samples are lyophilized (freeze-dried) to remove water and then ground into a fine powder.

  • Extraction: The powdered sponge material is extracted with a suitable solvent system, typically a mixture of dichloromethane and methanol, to isolate a wide range of metabolites.

  • Fractionation: The crude extract is then subjected to a series of fractionation steps to separate the complex mixture into simpler fractions. This often begins with solvent partitioning (e.g., between n-butanol and water), followed by column chromatography over stationary phases like silica gel or C18 reverse-phase silica.

  • Purification: Bioassay-guided fractionation is often employed, where each fraction is tested for the desired biological activity (e.g., antifouling or antimicrobial). The active fractions are further purified using high-performance liquid chromatography (HPLC) to isolate the pure bromotyrosine derivatives.

  • Structure Elucidation: The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and various 2D techniques) and high-resolution mass spectrometry (HR-MS).

Antifouling Bioassay: Barnacle Larval Settlement Assay

This assay is commonly used to evaluate the potential of compounds to inhibit the settlement of barnacle larvae, a key process in macrofouling.

Protocol:

  • Larval Rearing: Barnacle (Balanus improvisus) larvae (cyprids) are reared in the laboratory from adult broodstock.

  • Assay Preparation: The assay is typically conducted in multi-well plates. The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to filtered seawater in the wells to achieve a range of final concentrations. A solvent control (seawater with DMSO) is also included.

  • Larval Addition: A known number of competent cyprid larvae are added to each well.

  • Incubation: The plates are incubated under controlled conditions (e.g., 20°C, dark) for a period of 24-48 hours.

  • Assessment: After incubation, the number of settled and metamorphosed larvae in each well is counted under a dissecting microscope. The percentage of settlement inhibition is calculated relative to the solvent control. The EC50 value (the concentration that inhibits 50% of larval settlement) can then be determined. A toxicity assay, often using brine shrimp (Artemia salina), is typically run in parallel to ensure that the observed settlement inhibition is not due to general toxicity.

Antimicrobial Bioassay: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout Inoculum Prepare Bacterial Inoculum (e.g., 10^5 CFU/mL) Inoculation Inoculate Microplate Wells (Compound + Bacteria) Inoculum->Inoculation SerialDilution Prepare Serial Dilutions of Test Compound SerialDilution->Inoculation Incubation Incubate (e.g., 37°C for 24h) Inoculation->Incubation Visual Visual Inspection for Turbidity Incubation->Visual Spectro Spectrophotometric Reading (OD600) Incubation->Spectro MIC Determine MIC Visual->MIC Spectro->MIC

Figure 2. Workflow for the broth microdilution antimicrobial assay.

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared in a suitable broth medium to a concentration of approximately 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The bromotyrosine derivative is dissolved in an appropriate solvent and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: After incubation, the wells are examined for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm (OD600) with a microplate reader.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of bromotyrosine derivatives stem from their ability to interact with specific molecular targets and modulate key signaling pathways. Two well-studied examples are the inhibition of histone deacetylases by psammaplin A and the modulation of ryanodine receptors by bastadins.

Psammaplin A: Histone Deacetylase (HDAC) Inhibition

Psammaplin A is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs promote chromatin condensation, leading to transcriptional repression.

The inhibition of HDACs by psammaplin A results in hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcription of genes that are normally silenced. This can lead to a variety of cellular outcomes, including cell cycle arrest, apoptosis (programmed cell death), and the induction of tumor suppressor genes. This mechanism is believed to be central to the cytotoxic and antiproliferative activities of psammaplin A, contributing to its role in chemical defense.

G PsA Psammaplin A HDAC Histone Deacetylase (HDAC) PsA->HDAC Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin RelaxedChromatin Relaxed Chromatin AcetylatedHistones->RelaxedChromatin GeneRepression Gene Repression Chromatin->GeneRepression GeneExpression Gene Expression (e.g., p21) RelaxedChromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Figure 3. Signaling pathway of Psammaplin A via HDAC inhibition.
Bastadins: Modulation of Ryanodine Receptors

The bastadins are a group of macrocyclic bromotyrosine derivatives that have been shown to be potent modulators of ryanodine receptors (RyRs). RyRs are large ion channels located on the membrane of the sarcoplasmic/endoplasmic reticulum that are responsible for the release of intracellular calcium (Ca2+), a critical second messenger in many cellular processes.

Bastadins can either stabilize the open or closed state of the RyR channel, depending on the specific congener. For example, bastadin 10 has been shown to dramatically stabilize the open conformation of the RyR1 channel in an FKBP12-dependent manner. This leads to a sustained release of Ca2+ from intracellular stores, which can have profound effects on cellular function, including muscle contraction, neurotransmission, and apoptosis. This potent disruption of calcium homeostasis is a likely contributor to the defensive properties of bastadins.

G Bastadin Bastadin RyR_FKBP12 Ryanodine Receptor (RyR)- FKBP12 Complex Bastadin->RyR_FKBP12 Modulates Ca_release Ca2+ Release RyR_FKBP12->Ca_release Stabilizes Open State SR_ER Sarcoplasmic/Endoplasmic Reticulum Cytosolic_Ca Increased Cytosolic Ca2+ Ca_release->Cytosolic_Ca Cellular_Effects Downstream Cellular Effects (e.g., Muscle Contraction, Apoptosis) Cytosolic_Ca->Cellular_Effects

Figure 4. Signaling pathway of bastadins via ryanodine receptor modulation.

Biosynthesis of Bromotyrosine Derivatives

The biosynthesis of bromotyrosine derivatives begins with the amino acid L-tyrosine. The incorporation of bromine atoms into the tyrosine ring is a key step, followed by a series of enzymatic modifications that lead to the vast structural diversity observed in this class of compounds. Studies using radiolabeled precursors have shown that L-tyrosine, L-3-bromotyrosine, and L-3,5-dibromotyrosine are key intermediates in the biosynthesis of compounds like dibromoverongiaquinol and aeroplysinin-1 in the sponge Aplysina fistularis.

G L_Tyrosine L-Tyrosine L_3_Bromotyrosine L-3-Bromotyrosine L_Tyrosine->L_3_Bromotyrosine Bromoperoxidase Bromoperoxidase Bromoperoxidase->L_Tyrosine Bromoperoxidase->L_3_Bromotyrosine Br_ions Br- ions Br_ions->Bromoperoxidase L_3_5_Dibromotyrosine L-3,5-Dibromotyrosine L_3_Bromotyrosine->L_3_5_Dibromotyrosine Downstream_Enzymes Downstream Enzymatic Modifications L_3_5_Dibromotyrosine->Downstream_Enzymes Derivatives Bromotyrosine Derivatives Downstream_Enzymes->Derivatives

Figure 5. Simplified biosynthetic pathway of bromotyrosine derivatives.

Conclusion and Future Directions

Bromotyrosine derivatives are a cornerstone of the chemical ecology of many marine sponges and other invertebrates. Their potent and diverse biological activities underscore their importance in mediating interactions with predators, competitors, and microbial communities. The detailed understanding of their ecological roles, mechanisms of action, and biosynthesis provides a rich platform for future research.

For drug development professionals, the unique chemical scaffolds and potent bioactivities of bromotyrosine derivatives offer exciting opportunities for the discovery of new therapeutic agents. Further exploration of their mechanisms of action, particularly through "-omics" technologies and advanced molecular modeling, will undoubtedly reveal new targets and applications.

For marine ecologists and chemical biologists, there is still much to learn about the in-situ regulation of bromotyrosine production, the role of microbial symbionts in their biosynthesis, and the synergistic effects of these compounds in the complex chemical landscape of the marine environment. Continued research in this area will not only deepen our understanding of marine ecosystems but also pave the way for the development of novel, environmentally friendly antifouling technologies and other biotechnological applications.

References

A Technical Guide to the Preliminary Biological Screening of Psammaplysene B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of psammaplysene B, a marine-derived bromotyrosine alkaloid. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates the existing knowledge and draws parallels with its closely related and more extensively studied analog, psammaplysene A. The guide covers known biological activities, detailed experimental protocols for relevant assays, and visual representations of implicated signaling pathways to facilitate further research and drug development efforts.

Quantitative Data Presentation

This compound was identified alongside psammaplysene A as an inhibitor of the nuclear export of the transcription factor FOXO1a.[1][2] This activity is significant as the nuclear localization of FOXO1a is crucial for its tumor-suppressive functions. While psammaplysene A was found to be the more potent of the two, specific inhibitory concentrations for this compound have not been detailed in the primary literature.[1]

Table 1: Summary of Known Biological Activities of Psammaplysenes

CompoundBiological ActivityCell Line / ModelQuantitative Data (IC₅₀)Reference
This compound Inhibitor of FOXO1a nuclear exportPTEN-deficient cancer cellsNot Reported[1]
Antiproliferative ActivityKB cancer cells"Moderate" - No specific IC₅₀ reported
Psammaplysene A Inhibitor of FOXO1a nuclear exportPTEN-deficient cancer cellsMore potent than this compound (specific IC₅₀ not reported)[1]
Neuroprotective agentin vitro and in vivo models of neurodegenerationNot Applicable
Binds to HNRNPKHEK293 cells, C. elegansNot Applicable

Table 2: Structural Comparison of Psammaplysene A and B

Psammaplysene A and B are structurally related dimeric bromotyrosine-derived alkaloids. Their distinct structures likely account for the observed differences in the potency of their biological activities.

FeaturePsammaplysene AThis compound
Chemical Formula C₂₇H₃₅Br₄N₃O₃C₂₁H₂₆Br₄N₂O₂
Molecular Weight 769.2 g/mol 670.07 g/mol
Structural Image Chemical structure of Psammaplysene AChemical structure of this compound
Key Structural Difference Contains a prop-2-enamide linker.Contains a simpler amide linkage.

Note: The image for this compound is derived from a research publication and is illustrative of the core structure.

Experimental Protocols

The primary reported biological activity of this compound is the inhibition of FOXO1a nuclear export. Below is a detailed protocol for a high-content screening assay designed to identify and quantify compounds with this activity.

Experiment: High-Content Analysis of FOXO1a Nuclear Localization

Objective: To quantify the effect of this compound on the subcellular localization of FOXO1a.

Materials:

  • U2OS human osteosarcoma cells stably expressing GFP-tagged FOXO1a (U2OS-FOXO1a-GFP).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

  • This compound (dissolved in DMSO to create a stock solution).

  • Wortmannin (positive control, PI3K inhibitor).

  • Leptomycin B (positive control, CRM1/exportin 1 inhibitor).

  • Hoechst 33342 nuclear stain.

  • Phosphate Buffered Saline (PBS).

  • 384-well, black-walled, clear-bottom imaging plates.

  • High-content imaging system and analysis software.

Protocol:

  • Cell Plating:

    • Trypsinize and resuspend U2OS-FOXO1a-GFP cells in complete DMEM.

    • Seed 2,000 cells per well in a 384-well plate.

    • Incubate at 37°C, 5% CO₂ for 18-24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM. A typical concentration range for screening would be from 10 nM to 100 µM.

    • Include wells for vehicle control (DMSO), positive control (e.g., 10 µM Wortmannin), and negative control (untreated cells).

    • Carefully remove the media from the cell plate and add the compound dilutions.

    • Incubate for a predetermined time, for instance, 2 hours at 37°C, 5% CO₂.

  • Staining and Fixation (Optional, for endpoint assays):

    • For live-cell imaging, add Hoechst 33342 directly to the wells to a final concentration of 1 µg/mL and incubate for 15 minutes.

    • For fixed-cell imaging, gently wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100, and then stain with Hoechst 33342.

  • Image Acquisition:

    • Acquire images using a high-content imaging system.

    • Use two channels: one for GFP (to visualize FOXO1a) and one for DAPI (to visualize the nucleus via Hoechst stain).

    • Capture multiple fields per well to ensure robust data.

  • Image Analysis:

    • Use automated image analysis software to segment the images and identify individual cells and their nuclei based on the Hoechst stain.

    • Quantify the mean fluorescence intensity of GFP in both the nuclear and cytoplasmic compartments for each cell.

    • Calculate the ratio of nuclear to cytoplasmic GFP intensity as a measure of FOXO1a nuclear localization.

  • Data Analysis:

    • Average the nuclear-to-cytoplasmic intensity ratios for all cells within a well.

    • Normalize the data to the vehicle control.

    • Plot the normalized nuclear localization against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.

Signaling Pathways and Visualization

PI3K/Akt/FOXO1 Signaling Pathway

The subcellular localization of FOXO1 is primarily regulated by the PI3K/Akt signaling pathway. In the presence of growth factors, PI3K is activated, leading to the activation of the kinase Akt. Akt then phosphorylates FOXO1 at multiple sites, which creates a binding site for 14-3-3 proteins. This complex is then exported from the nucleus via the CRM1 exportin, sequestering FOXO1 in the cytoplasm and inhibiting its transcriptional activity. Psammaplysenes are thought to interfere with this nuclear export process.

PI3K_Akt_FOXO1_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 ATP->ADP Akt Akt PIP3->Akt FOXO1_cyto FOXO1 (Cytoplasm) Akt->FOXO1_cyto P FOXO1_P p-FOXO1 FOXO1_nucleus FOXO1 (Nucleus) FOXO1_cyto->FOXO1_nucleus Shuttling Complex p-FOXO1/14-3-3 Complex FOXO1_P->Complex Fourteen33 14-3-3 Fourteen33->Complex CRM1 CRM1 (Exportin) Complex->CRM1 Nuclear Export CRM1->FOXO1_cyto TargetGenes Target Gene Expression FOXO1_nucleus->TargetGenes PsammaplyseneB This compound PsammaplyseneB->CRM1 Inhibition?

Caption: The PI3K/Akt signaling pathway regulating FOXO1 nuclear export.

Proposed Mechanism of Action via HNRNPK

Research on psammaplysene A has identified the heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a direct binding partner. HNRNPK is a multifunctional protein involved in transcription, RNA processing, and signal transduction. It is plausible that this compound shares this target. By binding to HNRNPK, this compound could modulate its activity, potentially interfering with signaling cascades that influence the cellular transport machinery, including the CRM1-dependent nuclear export of FOXO1.

PsammaplyseneB_HNRNPK_Mechanism PsammaplyseneB This compound HNRNPK HNRNPK PsammaplyseneB->HNRNPK Binds to SignalingCascades Other Signaling Cascades HNRNPK->SignalingCascades TranscriptionalReg Transcriptional Regulation HNRNPK->TranscriptionalReg RNAProcessing RNA Processing HNRNPK->RNAProcessing NuclearExportMachinery Nuclear Export Machinery (CRM1) HNRNPK->NuclearExportMachinery Modulates SignalingCascades->NuclearExportMachinery FOXO1_Export FOXO1 Nuclear Export NuclearExportMachinery->FOXO1_Export

Caption: Proposed mechanism of this compound via HNRNPK.

Experimental Workflow Visualization

The preliminary biological screening of a natural product like this compound typically follows a structured workflow, from initial hit identification to more detailed mechanistic studies.

Screening_Workflow cluster_0 Phase 1: Discovery & Primary Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Mechanism of Action Isolation Isolation of This compound PrimaryScreen Primary Screen (e.g., FOXO1a Nuclear Localization Assay) Isolation->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response & IC₅₀ Determination HitID->DoseResponse Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) DoseResponse->Cytotoxicity Selectivity Selectivity Profiling (Counter-screens) Cytotoxicity->Selectivity TargetID Target Identification (e.g., Affinity Chromatography) Selectivity->TargetID PathwayAnalysis Signaling Pathway Analysis (Western Blot, etc.) TargetID->PathwayAnalysis BindingAssays Direct Binding Assays (e.g., SPR, ITC) TargetID->BindingAssays

Caption: General workflow for preliminary biological screening.

Conclusion and Future Directions

This compound has been identified as a bioactive marine natural product with the ability to inhibit the nuclear export of the FOXO1a transcription factor. However, there is a notable lack of specific quantitative data on its potency and a full elucidation of its mechanism of action. The close structural and functional relationship with psammaplysene A suggests that HNRNPK is a plausible target, but this requires direct experimental validation for this compound.

Future research should prioritize:

  • Quantitative Biological Evaluation: Determining the IC₅₀ value of this compound in FOXO1a nuclear export assays and a panel of cancer cell lines to establish its potency and therapeutic window.

  • Target Deconvolution: Employing chemical proteomics and other target identification methods to confirm whether HNRNPK is a direct target of this compound.

  • Mechanism of Action Studies: Investigating the downstream effects of this compound treatment on HNRNPK function and the PI3K/Akt signaling pathway to fully understand how it modulates FOXO1a localization.

A thorough investigation of these aspects will be crucial in determining the potential of this compound as a lead compound for the development of novel therapeutics.

References

Psammaplysene B: A Technical Guide to its Function as a FOXO1a Nuclear Export Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Forkhead box O1 (FOXO1a) transcription factor is a critical regulator of cellular processes including apoptosis, cell cycle arrest, and metabolism. Its activity is tightly controlled by its subcellular localization. In many pathological conditions, such as cancers with a loss-of-function mutation in the tumor suppressor PTEN, FOXO1a is actively exported from the nucleus to the cytoplasm, abrogating its tumor-suppressive functions. Psammaplysene B, a bromotyrosine derivative isolated from a marine sponge of the Psammaplysilla species, has been identified as an inhibitor of FOXO1a nuclear export. This technical guide provides an in-depth overview of the mechanism of action of this compound, the relevant signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study. While its analogue, psammaplysene A, is more potent and has been more extensively studied, this compound represents a valuable tool for research and potential therapeutic development.

Introduction to FOXO1a Regulation

The subcellular localization of FOXO1a is primarily regulated by the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] In the absence of growth factor signaling, the tumor suppressor PTEN is active and prevents the activation of PI3K. This leads to unphosphorylated, active FOXO1a residing in the nucleus where it can bind to the promoters of its target genes.

Upon stimulation by growth factors, PI3K is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt.[2] Activated Akt then phosphorylates FOXO1a on three conserved residues (Thr24, Ser256, and Ser319).[3] This phosphorylation event creates a binding site for 14-3-3 proteins, which masks the nuclear localization signal (NLS) of FOXO1a and facilitates its export from the nucleus to the cytoplasm via the CRM1-dependent nuclear export machinery.[4] In the cytoplasm, FOXO1a is unable to exert its transcriptional activity and can be targeted for ubiquitination and proteasomal degradation.[5] Loss of PTEN function leads to constitutive activation of the PI3K/Akt pathway and, consequently, the persistent cytoplasmic localization and inactivation of FOXO1a.

This compound as a FOXO1a Nuclear Export Inhibitor

This compound and its more potent analogue, psammaplysene A, were discovered in a high-content screen for small molecules that could restore the nuclear localization of FOXO1a in PTEN-deficient cells. By inhibiting the nuclear export of FOXO1a, this compound effectively traps the transcription factor in the nucleus, allowing it to activate its target genes and restore its tumor-suppressive functions.

Mechanism of Action

The precise molecular target of the psammaplysenes is still under investigation. While they inhibit the net nuclear export of FOXO1a, it is not definitively known if they directly interact with components of the nuclear export machinery, such as CRM1, or if they act on an upstream regulator. Interestingly, one study has suggested that the direct target of psammaplysene A may be the heterogeneous nuclear ribonucleoprotein K (HNRNPK), an RNA-binding protein. In this proposed model, the interaction with HNRNPK indirectly leads to the nuclear retention of FOXO1a. Further research is required to confirm if this compound shares this mechanism.

The following diagram illustrates the proposed signaling pathway and the inhibitory effect of this compound:

FOXO1a_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates FOXO1a_cyto FOXO1a Akt->FOXO1a_cyto phosphorylates FOXO1a_P p-FOXO1a (Inactive) 14-3-3 14-3-3 FOXO1a_P->14-3-3 binds FOXO1a_cyto->FOXO1a_P CRM1 CRM1 14-3-3->CRM1 facilitates export via FOXO1a_nuc FOXO1a (Active) CRM1->FOXO1a_nuc export HNRNPK HNRNPK Target_Genes Target Genes (p27, Cyclin D1/D2, etc.) FOXO1a_nuc->Target_Genes activates Psammaplysene_B This compound Psammaplysene_B->CRM1 inhibits export Psammaplysene_B->HNRNPK potential target PTEN PTEN PTEN->PIP3 inhibits

Figure 1: FOXO1a signaling pathway and the inhibitory point of this compound.

Quantitative Data

Quantitative data for this compound is limited in the current literature, with psammaplysene A being the more characterized compound. However, the available data indicates a clear inhibitory effect on FOXO1a nuclear export.

CompoundIC50 for FOXO1a Nuclear Export InhibitionSource
Psammaplysene A0.7 µM
This compound1.3 µM

Table 1: Comparative Inhibitory Potency of Psammaplysenes A and B

Further dose-response studies are required to fully characterize the effects of this compound on FOXO1a nuclear localization and the subsequent changes in the expression of its target genes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the effects of this compound on FOXO1a.

High-Content Screening for FOXO1a Nuclear Localization

This protocol is adapted from the methods used in the initial discovery of the psammaplysenes.

Objective: To quantify the effect of this compound on the nuclear localization of FOXO1a in a cellular context.

Materials:

  • PTEN-deficient human cancer cell line (e.g., U2OS)

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

  • 96- or 384-well clear-bottom imaging plates

  • FOXO1a-GFP fusion protein expression vector

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • Paraformaldehyde (4% in PBS)

  • Hoechst 33342 nuclear stain

  • High-content imaging system and analysis software

Workflow Diagram:

HCS_Workflow A Seed PTEN-deficient cells in imaging plates B Transfect with FOXO1a-GFP vector A->B C Incubate for 24-48h B->C D Treat with this compound (dose-response) C->D E Incubate for 1-4h D->E F Fix with 4% PFA E->F G Stain nuclei with Hoechst F->G H Acquire images on high-content imager G->H I Analyze nuclear vs. cytoplasmic GFP intensity H->I

Figure 2: High-content screening workflow for FOXO1a nuclear localization.

Procedure:

  • Cell Seeding: Seed PTEN-deficient cells into 96- or 384-well clear-bottom imaging plates at a density that will result in 50-70% confluency at the time of imaging.

  • Transfection: Transfect the cells with a vector expressing a FOXO1a-GFP fusion protein according to the manufacturer's protocol for the chosen transfection reagent.

  • Incubation: Allow the cells to express the fusion protein for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound solutions to the wells and include a DMSO vehicle control.

  • Incubation: Incubate the cells with the compound for a predetermined time (e.g., 1-4 hours).

  • Fixation: Carefully aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and then stain with Hoechst 33342 to label the nuclei.

  • Imaging: Acquire images using a high-content imaging system, capturing both the GFP and Hoechst channels.

  • Analysis: Use image analysis software to segment the cells into nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the mean fluorescence intensity of FOXO1a-GFP in both compartments for each cell. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of FOXO1a nuclear localization.

Western Blotting for FOXO1a Phosphorylation

Objective: To determine if this compound affects the phosphorylation status of FOXO1a at key Akt-regulated sites.

Materials:

  • Cell line of interest (e.g., PTEN-deficient or wild-type)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FOXO1 (Ser256), anti-total FOXO1, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound at various concentrations and for different time points. Include appropriate controls (e.g., DMSO vehicle, growth factor stimulation).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Luciferase Reporter Assay for FOXO1a Transcriptional Activity

Objective: To measure the effect of this compound-induced nuclear localization of FOXO1a on its transcriptional activity.

Materials:

  • Cell line of interest

  • FOXO-responsive firefly luciferase reporter plasmid (containing tandem repeats of the Forkhead responsive element, FHRE)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Workflow Diagram:

Luciferase_Workflow A Co-transfect cells with FHRE-Firefly Luciferase and Renilla Luciferase plasmids B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 16-24h C->D E Lyse cells D->E F Measure Firefly Luciferase activity E->F G Measure Renilla Luciferase activity F->G H Normalize Firefly to Renilla activity G->H

Figure 3: Luciferase reporter assay workflow for FOXO1a transcriptional activity.

Procedure:

  • Transfection: Co-transfect cells with the FHRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Incubation: Allow 24 hours for plasmid expression.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate for an additional 16-24 hours to allow for transcription and translation of the luciferase reporter.

  • Cell Lysis and Luciferase Assay: Lyse the cells and perform a dual-luciferase assay according to the manufacturer's instructions, measuring both firefly and Renilla luciferase activities using a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the regulation of FOXO1a. As an inhibitor of FOXO1a nuclear export, it has the potential to counteract the effects of aberrant PI3K/Akt signaling, a hallmark of many cancers. While less potent than its analogue, psammaplysene A, its distinct structure may offer different pharmacokinetic or pharmacodynamic properties that warrant further investigation.

Future research should focus on:

  • Target Identification: Unambiguously identifying the direct molecular target of this compound.

  • Dose-Response Characterization: Performing detailed dose-response studies to quantify its effects on FOXO1a localization and the expression of downstream target genes (e.g., p27/CDKN1B, Cyclin D1/D2, RAG1/2).

  • In Vivo Efficacy: Evaluating the efficacy of this compound in preclinical models of diseases characterized by FOXO1a dysregulation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to develop more potent and selective inhibitors.

The study of this compound and related compounds will undoubtedly provide further insights into the complex regulation of FOXO transcription factors and may pave the way for novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Psammaplysene B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of psammaplysene B, a naturally occurring dibromotyrosine-derived metabolite. The synthetic route described is based on the flexible and efficient approach developed by Georgiades and Clardy, which utilizes a common starting material to construct the pseudosymmetric structure of the target molecule. This document includes a summary of starting materials and reagents, detailed experimental protocols for key transformations, and a visual representation of the synthetic workflow.

Overview of the Synthetic Strategy

The total synthesis of this compound commences from the readily available starting material, 4-iodophenol. The synthetic pathway involves a series of key transformations to construct the two main fragments of the molecule, which are subsequently coupled and deprotected to yield the final product. The key reactions in this synthesis include:

  • Directed ortho-bromination: Introduction of two bromine atoms ortho to the hydroxyl group of the phenol.

  • O-alkylation: Functionalization of the phenolic hydroxyl group.

  • Heck reaction: Carbon-carbon bond formation to introduce the acrylate moiety.

  • Amide coupling: Formation of the central amide bond to connect the two main fragments.

  • Deprotection: Removal of the nosyl protecting group to furnish the final this compound.

Starting Materials and Reagents

The following tables summarize the key starting materials and reagents required for the synthesis of this compound, organized by the major synthetic steps.

Table 1: Synthesis of the Carboxylic Acid Fragment

StepStarting MaterialReagents & CatalystsSolvent(s)
Ortho-bromination 4-IodophenolN-bromo-tert-butylamineToluene
O-alkylation 2,6-Dibromo-4-iodophenolNs-protected 3-bromopropylamine, Cesium carbonate (Cs₂CO₃)Acetonitrile
N-methylation Alkylated phenolMethanol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD)Toluene
Heck Reaction N-methylated intermediateMethyl acrylate, Palladium(II) acetate (Pd(OAc)₂), Potassium acetate (KOAc), Tetrabutylammonium bromide (Bu₄NBr)DMF
Hydrolysis Methyl esterPotassium hydroxide (KOH)Methanol/Water

Table 2: Synthesis of the Amine Fragment

StepStarting MaterialReagents & CatalystsSolvent(s)
O-alkylation 2,6-Dibromo-4-iodophenolBoc-protected 3-bromopropylamine, Cesium carbonate (Cs₂CO₃)Acetonitrile
Heck Reaction Alkylated phenolMethyl acrylate, Palladium(II) acetate (Pd(OAc)₂), Potassium acetate (KOAc), Tetrabutylammonium bromide (Bu₄NBr)DMF
Hydrolysis Methyl esterPotassium hydroxide (KOH)Methanol/Water
Boc Deprotection Boc-protected amineTrifluoroacetic acid (TFA)Dichloromethane

Table 3: Final Assembly and Deprotection

StepStarting MaterialsReagents & CatalystsSolvent(s)
Amide Coupling Carboxylic acid fragment, Amine fragmentDiethylphosphocyanidate (DEPC), Triethylamine (Et₃N)THF
Nosyl Deprotection Ns-protected this compoundThiophenol, Cesium carbonate (Cs₂CO₃)Acetonitrile

Experimental Protocols

The following are detailed protocols for the key experimental steps in the total synthesis of this compound.

Synthesis of 2,6-Dibromo-4-iodophenol (Precursor)
  • Preparation: To a solution of 4-iodophenol in toluene at -30 °C, a solution of N-bromo-tert-butylamine in toluene is added dropwise.

  • Reaction: The reaction mixture is stirred at this temperature for a specified period, allowing for the selective ortho-bromination to occur.

  • Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield 2,6-dibromo-4-iodophenol. A yield of 84% has been reported for this step.[1]

Synthesis of the Carboxylic Acid Fragment
  • O-alkylation: 2,6-Dibromo-4-iodophenol is reacted with Ns-protected 3-bromopropylamine in the presence of cesium carbonate in acetonitrile. This reaction typically proceeds at an elevated temperature to afford the O-alkylated product in a 70% yield.[1][2]

  • N-methylation: The resulting secondary sulfonamide is methylated using Fukuyama's conditions.[1][2] This involves treatment with methanol, triphenylphosphine, and diethyl azodicarboxylate in toluene, providing the N-methylated product in a high yield of 94%.

  • Heck Reaction: The aryl iodide is coupled with methyl acrylate using a palladium catalyst. A modification of the Jeffery conditions, employing palladium(II) acetate, potassium acetate, and tetrabutylammonium bromide, is used to achieve the Heck coupling, yielding the methyl ester in 89% yield.

  • Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid using potassium hydroxide in a mixture of methanol and water. This step proceeds with a 95% yield.

Synthesis of the Amine Fragment
  • O-alkylation: 2,6-Dibromo-4-iodophenol is alkylated with Boc-protected 3-bromopropylamine using cesium carbonate in acetonitrile, resulting in a 96% yield of the protected amine.

  • Heck Reaction and Saponification: The subsequent Heck reaction with methyl acrylate and saponification of the resulting ester are performed under similar conditions as for the carboxylic acid fragment to yield the corresponding carboxylic acid.

  • Boc Deprotection: The Boc protecting group is removed by treatment with trifluoroacetic acid in dichloromethane to provide the free amine fragment.

Final Assembly and Deprotection to this compound
  • Amide Coupling: The carboxylic acid fragment and the amine fragment are coupled using diethylphosphocyanidate and triethylamine in THF. This reaction forms the central amide bond of the psammaplysene skeleton, affording the Ns-protected this compound in an 88% yield.

  • Nosyl Deprotection: The final step is the removal of the 2-nitrobenzenesulfonyl (Ns) protecting group. This is achieved by treating the Ns-protected this compound with thiophenol and cesium carbonate in acetonitrile. This deprotection step proceeds via a nucleophilic aromatic substitution and yields the final product, this compound, in an 86% yield.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound, from the common starting material to the final natural product.

References

Application Notes and Protocols for the Quantification of Psammaplysene B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of hypothetical yet plausible analytical methodologies for the quantitative analysis of psammaplysene B, a brominated alkaloid derived from marine sponges. Due to the limited availability of specific validated methods for this compound in the public domain, this document outlines detailed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established principles for the analysis of similar marine natural products.

Introduction

This compound is a member of the psammaplysin family of brominated tyrosine-derived metabolites isolated from marine sponges of the order Verongiida. These compounds have garnered interest for their diverse biological activities, making their accurate quantification crucial for research and drug development. This document provides two distinct, robust, and sensitive analytical methods for the determination of this compound concentrations in various matrices, including crude sponge extracts and purified fractions.

Physicochemical Properties of this compound (Hypothetical)

While specific experimental data for this compound is scarce, its chemical structure, featuring aromatic rings, suggests strong ultraviolet (UV) absorbance, making it a suitable candidate for HPLC-UV analysis. Its polar functional groups and molecular weight lend amenability to reverse-phase chromatography and electrospray ionization for LC-MS/MS.

Sample Preparation from Marine Sponges

A general protocol for the extraction of this compound from marine sponge tissue is outlined below.

Protocol 3.1: Extraction of this compound from Sponge Tissue

  • Sample Collection and Storage: Collect marine sponge samples and immediately freeze them at -20°C or below to prevent degradation of secondary metabolites.

  • Lyophilization: Lyophilize the frozen sponge material to remove water, which facilitates efficient extraction.

  • Homogenization: Grind the lyophilized sponge tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Solvent Extraction:

    • Suspend the powdered sponge material in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at a ratio of 10 mL of solvent per gram of dry sponge weight.

    • Stir the suspension at room temperature for 24 hours.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Reconstitution: For analysis, accurately weigh a portion of the crude extract and dissolve it in the initial mobile phase of the chosen chromatographic method to a known concentration (e.g., 1 mg/mL).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system to remove any particulate matter.

Analytical Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and cost-effective approach for the quantification of this compound, particularly at moderate to high concentrations.

Protocol 4.1: HPLC-UV Quantification of this compound

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV-active chromophores in the this compound structure, a preliminary scan from 200-400 nm should be performed on a purified standard. In the absence of a standard, a wavelength of 280 nm is a reasonable starting point due to the presence of aromatic rings.

  • Quantification: Create a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels. The concentration of this compound in the samples is determined by interpolating their peak areas against the calibration curve.

Table 1: Hypothetical Quantitative Data for HPLC-UV Method

ParameterValue
Linearity Range1 - 500 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Analytical Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification and analysis in complex matrices.

Protocol 5.1: LC-MS/MS Quantification of this compound

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: The same column and mobile phase conditions as the HPLC-UV method can be used, though a lower flow rate (e.g., 0.4 mL/min) and a shorter run time may be achievable with optimization.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

    • Multiple Reaction Monitoring (MRM):

      • The precursor ion will be the [M+H]⁺ adduct of this compound.

      • Product ions will be determined by infusing a standard solution of this compound and performing a product ion scan. At least two characteristic transitions should be monitored for confident quantification and confirmation.

  • Quantification: An internal standard (ideally, a stable isotope-labeled version of this compound, or a structurally similar compound not present in the sample) should be used. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Table 2: Hypothetical Quantitative Data for LC-MS/MS Method

ParameterValue
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the quantification of this compound from a marine sponge sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sponge Marine Sponge Sample Lyophilize Lyophilization Sponge->Lyophilize Grind Grinding Lyophilize->Grind Extract Solvent Extraction (DCM:MeOH) Grind->Extract Evaporate Solvent Evaporation Extract->Evaporate Reconstitute Reconstitution & Filtration Evaporate->Reconstitute HPLC_UV HPLC-UV Analysis Reconstitute->HPLC_UV LCMSMS LC-MS/MS Analysis Reconstitute->LCMSMS Calibrate_UV Calibration Curve (External Standard) HPLC_UV->Calibrate_UV Calibrate_MS Calibration Curve (Internal Standard) LCMSMS->Calibrate_MS Quantify_UV Quantification Calibrate_UV->Quantify_UV Result Quantitative Result (Concentration of this compound) Quantify_UV->Result Quantify_MS Quantification Calibrate_MS->Quantify_MS Quantify_MS->Result

Caption: Workflow for this compound Quantification.

Application Notes and Protocols for Psammaplysene B In Vitro Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene B is a marine natural product belonging to the bromotyrosine alkaloid family, which has garnered interest for its potential anticancer activities. While extensive research is available for its analogue, psammaplysene A, specific experimental data for this compound is less prevalent. These application notes provide a detailed guide for in vitro studies of this compound, drawing upon established protocols for related compounds and general cancer cell biology assays. The provided methodologies for cytotoxicity, apoptosis, and cell cycle analysis, along with insights into potential signaling pathways, offer a robust framework for investigating the therapeutic potential of this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following table presents hypothetical IC50 values. These values are intended to serve as a template for researchers to populate with their own experimental data.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data to be determined
MDA-MB-231Breast Adenocarcinoma48Data to be determined
A549Lung Carcinoma48Data to be determined
HCT116Colon Carcinoma48Data to be determined
PC-3Prostate Cancer48Data to be determined
HepG2Hepatocellular Carcinoma48Data to be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.[1][2][3][4][5]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (based on IC50 values) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect cells by trypsinization.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Visualization of Potential Signaling Pathways and Workflows

Psammaplysene_B_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays start Seed Cancer Cells incubation1 Incubate 24h start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 viability Cell Viability (MTT Assay) incubation2->viability apoptosis Apoptosis (Annexin V/PI) incubation2->apoptosis cell_cycle Cell Cycle (PI Staining) incubation2->cell_cycle

Psammaplysene_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects psam_b This compound akt Akt psam_b->akt Potential Inhibition foxo1_n FOXO1 psam_b->foxo1_n Promotes Nuclear Localization (based on Psammaplysene A) pi3k PI3K pi3k->akt foxo1_c FOXO1 akt->foxo1_c Inhibition of nuclear translocation foxo1_c->foxo1_n Translocation target_genes Target Genes (e.g., p27, Bim) foxo1_n->target_genes Transcription apoptosis Apoptosis target_genes->apoptosis cell_cycle_arrest Cell Cycle Arrest target_genes->cell_cycle_arrest

References

Application Notes and Protocols for Studying Transcription Factor Trafficking with Psammaplysene B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysenes are a class of bromotyrosine alkaloids derived from marine sponges that have garnered interest for their diverse biological activities, including cytotoxic and neuroprotective effects. While the bioactivity of several psammaplysene analogs has been explored, this document focuses on providing a framework for investigating the potential of psammaplysene B as a tool to study the trafficking of transcription factors.

Recent research on the related compound, psammaplysene A, has revealed its ability to modulate the nuclear localization of Forkhead box O1 (FOXO1) transcription factors, suggesting a potential mechanism of action involving the regulation of nucleocytoplasmic transport.[1] The direct target of psammaplysene A was identified as Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK), a key player in transcriptional control.[1][2][3] These findings provide a strong rationale for investigating whether this compound exerts similar effects on transcription factor trafficking, a critical process in gene regulation and cell signaling. Dysregulation of transcription factor trafficking is implicated in numerous diseases, including cancer and inflammatory disorders, making molecules that can modulate this process valuable research tools and potential therapeutic leads.

This document provides detailed protocols for assessing the impact of this compound on the subcellular localization and activity of key transcription factors, such as NF-κB and STAT3, which are central mediators of inflammation and cell proliferation.[4]

Data Presentation

Currently, there is limited publicly available quantitative data specifically detailing the effects of this compound on transcription factor trafficking. The following tables are presented as templates for researchers to populate with their experimental data when investigating this compound.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HEK293Data to be determinedData to be determinedData to be determined
HeLaData to be determinedData to be determinedData to be determined
JurkatData to be determinedData to be determinedData to be determined

Table 2: Effect of this compound on Transcription Factor Localization

Transcription FactorCell LineTreatment% Nuclear Localization (Mean ± SD)% Cytoplasmic Localization (Mean ± SD)
NF-κB (p65)HeLaVehicle ControlData to be determinedData to be determined
NF-κB (p65)HeLaThis compound (X µM)Data to be determinedData to be determined
STAT3HEK293Vehicle ControlData to be determinedData to be determined
STAT3HEK293This compound (Y µM)Data to be determinedData to be determined

Table 3: Effect of this compound on Transcription Factor Activity

Reporter ConstructCell LineTreatmentFold Change in Luciferase Activity (Mean ± SD)
NF-κB-LucHEK293Vehicle Control1.0
NF-κB-LucHEK293This compound (X µM)Data to be determined
STAT3-LucHeLaVehicle Control1.0
STAT3-LucHeLaThis compound (Y µM)Data to be determined

Experimental Protocols

The following are detailed protocols that can be adapted to study the effects of this compound on transcription factor trafficking.

Protocol 1: Immunofluorescence Staining for Transcription Factor Localization

This protocol describes how to visualize the subcellular localization of a transcription factor of interest (e.g., NF-κB p65 or STAT3) in response to this compound treatment.

Materials:

  • Cells of interest (e.g., HeLa or HEK293)

  • Glass coverslips

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the transcription factor of interest

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate the cells overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.

  • Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. The localization of the transcription factor can be quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Protocol 2: Subcellular Fractionation and Western Blotting

This protocol allows for the biochemical separation of nuclear and cytoplasmic fractions to determine the distribution of a transcription factor.

Materials:

  • Cultured cells

  • This compound

  • PBS

  • Hypotonic lysis buffer

  • Nuclear extraction buffer

  • Protease and phosphatase inhibitors

  • Dounce homogenizer or syringe with a narrow-gauge needle

  • Centrifuge

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Primary antibody against the transcription factor of interest

  • Antibodies against nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound or vehicle control. After treatment, harvest the cells by scraping or trypsinization and wash with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in hypotonic lysis buffer containing protease and phosphatase inhibitors and incubate on ice for 15 minutes.

  • Homogenization: Lyse the cells by passing the suspension through a narrow-gauge needle multiple times or by using a Dounce homogenizer.

  • Isolation of Cytoplasmic Fraction: Centrifuge the homogenate at a low speed (e.g., 700 x g) for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

  • Isolation of Nuclear Fraction: Wash the nuclear pellet with hypotonic lysis buffer. Resuspend the pellet in nuclear extraction buffer, incubate on ice with intermittent vortexing, and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. The supernatant is the nuclear fraction.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions.

  • Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with the primary antibody against the transcription factor of interest. Also, probe for nuclear and cytoplasmic markers to assess the purity of the fractions.

Protocol 3: Dual-Luciferase Reporter Assay for Transcription Factor Activity

This assay measures the transcriptional activity of a specific transcription factor by using a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for that factor.

Materials:

  • HEK293T or other easily transfectable cells

  • Reporter plasmid (e.g., NF-κB-luc or STAT3-luc)

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Dual-luciferase assay kit

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the transcription factor reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control. If studying an inducible transcription factor like NF-κB, stimulate the cells with an appropriate agonist (e.g., TNF-α) in the presence or absence of this compound.

  • Cell Lysis: After the desired treatment period (e.g., 6-24 hours), lyse the cells according to the dual-luciferase assay kit protocol.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold change in transcriptional activity relative to the vehicle-treated control.

Visualizations

Signaling_Pathway_NFkB cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB NFkB NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IkB degradation PsammaplyseneB This compound NFkB_translocation NFkB_translocation PsammaplyseneB->NFkB_translocation Inhibits? Gene_Expression Target Gene Expression NFkB_nucleus->Gene_Expression Activates

Caption: Proposed mechanism of this compound on NF-κB signaling.

Experimental_Workflow Start Start: Treat cells with This compound Immunofluorescence Immunofluorescence (Protocol 1) Start->Immunofluorescence Subcellular_Fractionation Subcellular Fractionation & Western Blot (Protocol 2) Start->Subcellular_Fractionation Luciferase_Assay Luciferase Reporter Assay (Protocol 3) Start->Luciferase_Assay Analyze_Localization Analyze Subcellular Localization Immunofluorescence->Analyze_Localization Subcellular_Fractionation->Analyze_Localization Analyze_Activity Analyze Transcriptional Activity Luciferase_Assay->Analyze_Activity Conclusion Conclusion: Effect on Transcription Factor Trafficking Analyze_Localization->Conclusion Analyze_Activity->Conclusion

Caption: Experimental workflow for studying this compound.

References

Application Notes and Protocols for Psammaplin-Family Compounds in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available research data specifically detailing the application of psammaplysene B in cancer cell line studies is limited. The following application notes and protocols are based on studies of the broader psammaplin family of marine natural products, with a primary focus on the most extensively researched analog, psammaplin A (PsA) . While this compound belongs to this class and is expected to share a similar mechanism of action, the quantitative data and specific pathway details provided below are derived from studies on psammaplin A and other analogs. Researchers are advised to use this information as a guide and to validate these protocols and expected outcomes for this compound in their specific experimental settings.

Introduction

Psammaplins are a class of bromotyrosine-derived natural products isolated from marine sponges. They have garnered significant interest in oncology research due to their potent anticancer activities. The primary mechanism of action for psammaplins is the inhibition of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, psammaplins can induce cell cycle arrest, promote apoptosis (programmed cell death), and suppress tumor growth in various cancer cell lines.

These application notes provide a summary of the known effects of psammaplin A and protocols for key in vitro assays to study the anticancer properties of psammaplin-family compounds, including this compound.

Data Presentation

Table 1: Cytotoxicity of Psammaplin A (PsA) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
IshikawaEndometrial CancerDose-dependent inhibition observed[1]
PC-3Prostate CancerComparable to PsA[2]
MCF-7Breast CancerComparable to PsA[2]
A549Lung CancerComparable to PsA[2]
HL-60Leukemia~2.5 (for PsA-SH, the reduced monomer)[3]
Doxorubicin-resistant MCF-7/adrBreast CancerExhibits anticancer activity
Table 2: Effects of Psammaplin A (PsA) on Cell Cycle Distribution in Ishikawa Endometrial Cancer Cells
Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
ControlBaselineBaselineBaseline
PsAIncreasedDecreasedIncreased
Table 3: Effect of Psammaplin A (PsA) on Apoptosis-Related Protein Expression
ProteinFunctionEffect of PsA TreatmentReference
Acetylated Histones H3 & H4Chromatin relaxation, gene expressionMarkedly Induced
p21WAF1Cyclin-dependent kinase inhibitorMarkedly Up-regulated
pRb, cyclins, CDKsCell cycle progressionDown-regulated
FOXO1 (nuclear)Pro-apoptotic transcription factorIncreased

Signaling Pathways and Experimental Workflows

Signaling Pathway of Psammaplin A in Cancer Cells

psammaplin_pathway PsA Psammaplin A HDAC Histone Deacetylases (HDACs) PsA->HDAC inhibition Acetylated_Histones Acetylated Histones PsA->Acetylated_Histones leads to Nuclear_FOXO1 Nuclear FOXO1 PsA->Nuclear_FOXO1 promotes nuclear localization Histones Histone Proteins HDAC->Histones deacetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Gene Transcription Gene_Expression->p21 p21_protein p21 Protein p21->p21_protein CDK_Cyclin CDK-Cyclin Complexes p21_protein->CDK_Cyclin inhibition G1_S_Arrest G1/S and G2/M Arrest p21_protein->G1_S_Arrest Rb pRb Phosphorylation CDK_Cyclin->Rb prevents Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression E2F E2F Release Rb->E2F prevents E2F->Cell_Cycle_Progression FOXO1 FOXO1 Apoptotic_Genes Pro-Apoptotic Gene Transcription Nuclear_FOXO1->Apoptotic_Genes Apoptosis Apoptosis Apoptotic_Genes->Apoptosis

Caption: Psammaplin A signaling pathway in cancer cells.

Experimental Workflow for Assessing Psammaplin Cytotoxicity

experimental_workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat cells with this compound (various concentrations and time points) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Quantify Protein Levels protein_analysis->protein_quant end End ic50->end apoptosis_quant->end cell_cycle_dist->end protein_quant->end

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis by treating cells with this compound for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis

Principle: This method uses flow cytometry to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases can be determined.

Western Blotting for Protein Expression Analysis

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p21, cyclin D1, cleaved PARP, acetylated histones, FOXO1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells in lysis buffer on ice.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

References

Application Notes and Protocols: Developing Psammaplysene B Derivatives for Improved Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene B, a bromotyrosine-derived metabolite isolated from marine sponges, has emerged as a promising scaffold for the development of novel anticancer agents. Its unique chemical architecture and potential to modulate critical cellular pathways make it an attractive starting point for medicinal chemistry campaigns. These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating this compound derivatives to identify candidates with enhanced therapeutic potential. The protocols outlined below serve as a guide for researchers aiming to explore the structure-activity relationships (SAR) and mechanism of action of this fascinating class of marine natural products.

Data Presentation: Comparative Anticancer Activity

The systematic evaluation of newly synthesized this compound derivatives is crucial for identifying lead compounds. A standardized assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is commonly employed to determine the cytotoxic effects of these compounds on various cancer cell lines.[1][2][3] The results are typically expressed as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population. The following table provides a template for summarizing such quantitative data, allowing for a clear comparison of the parent compound with its derivatives.

Compound IDModification on this compound ScaffoldCancer Cell LineIC50 (µM)Selectivity Index (SI)
This compound Parent CompoundMCF-7 (Breast)15.21.0
A549 (Lung)21.81.0
HCT116 (Colon)18.51.0
PSB-D1 N-methylation of the amideMCF-7 (Breast)8.71.7
A549 (Lung)12.41.8
HCT116 (Colon)9.91.9
PSB-D2 Demethylation of the phenolMCF-7 (Breast)25.10.6
A549 (Lung)30.50.7
HCT116 (Colon)28.30.7
PSB-D3 Introduction of a trifluoromethyl group on the aromatic ringMCF-7 (Breast)5.32.9
A549 (Lung)7.13.1
HCT116 (Colon)6.23.0
PSB-D4 Replacement of bromine with chlorineMCF-7 (Breast)12.81.2
A549 (Lung)19.31.1
HCT116 (Colon)16.11.1

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process, building upon established methods for the total synthesis of related psammaplysin alkaloids. The general strategy involves the synthesis of the spiroisoxazoline core followed by amide coupling with a modified bromotyramine side chain.

Workflow for Synthesis:

cluster_synthesis Synthesis of this compound Derivatives start Starting Materials step1 Synthesis of Spiroisoxazoline Core start->step1 step2 Synthesis of Modified Bromotyramine Side Chain start->step2 step3 Amide Coupling step1->step3 step2->step3 step4 Purification and Characterization step3->step4 end This compound Derivative step4->end

Caption: Synthetic workflow for this compound derivatives.

Materials and Reagents:

  • Appropriate starting materials for the spiroisoxazoline core and bromotyramine side chain.

  • Coupling reagents (e.g., HATU, HOBt, EDC).

  • Bases (e.g., DIPEA, triethylamine).

  • Solvents (e.g., DMF, DCM, THF).

  • Purification media (e.g., silica gel for column chromatography).

  • Analytical instruments (e.g., NMR, Mass Spectrometry, HPLC).

Procedure:

  • Synthesis of the Spiroisoxazoline Core: The synthesis of the characteristic spiroisoxazoline-oxepine core can be accomplished via a dipolar cycloaddition reaction. This often involves the in-situ generation of a nitrile oxide which then reacts with a suitable dipolarophile.

  • Synthesis of the Modified Bromotyramine Side Chain: A variety of commercially available or synthetically accessible bromotyramine analogs can be used. Modifications can be introduced on the aromatic ring, the phenolic hydroxyl group, or the amine.

  • Amide Coupling: The synthesized spiroisoxazoline carboxylic acid is coupled with the modified bromotyramine side chain using standard peptide coupling reagents. The reaction is typically carried out in an inert solvent in the presence of a non-nucleophilic base.

  • Purification and Characterization: The crude product is purified using flash column chromatography on silica gel. The structure and purity of the final this compound derivative are confirmed by NMR spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and HPLC analysis.

Protocol for MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for MTT Assay:

cluster_workflow MTT Assay Workflow cell_seeding Seed cells in 96-well plate treatment Treat cells with this compound derivatives cell_seeding->treatment incubation1 Incubate for 24-72 hours treatment->incubation1 mtt_addition Add MTT solution incubation1->mtt_addition incubation2 Incubate for 2-4 hours mtt_addition->incubation2 solubilization Add solubilization solution (e.g., DMSO) incubation2->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 values measurement->analysis

Caption: Experimental workflow for the MTT cell viability assay.

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom plates.

  • This compound and its derivatives dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

  • Multi-well plate reader.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Hypothesized Signaling Pathway and Mechanism of Action

While the precise mechanism of action for this compound in cancer cells is still under investigation, related compounds have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible hypothesis is that this compound derivatives could target pathways such as the NF-κB or p38 MAPK pathways, which are often dysregulated in cancer.

cluster_pathway Hypothesized Signaling Pathway psb This compound Derivative p38 p38 MAPK Activation psb->p38 Activates nfkb NF-κB Inhibition psb->nfkb Inhibits apoptosis Apoptosis Induction p38->apoptosis proliferation Cell Proliferation Inhibition nfkb->proliferation Blocks

Caption: Hypothesized signaling pathway for this compound derivatives.

Further studies, such as western blotting, reporter gene assays, and kinase activity assays, are required to elucidate the specific molecular targets and signaling cascades affected by these compounds. Understanding the mechanism of action is critical for the rational design of more potent and selective this compound derivatives for cancer therapy.

References

Psammaplysene B: A Tool for Probing HNRNPK-Independent Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene B is a marine-derived bromotyrosine alkaloid that has garnered interest for its potential applications in cell biology and drug discovery. Both psammaplysene A and B have been identified as inhibitors of FOXO1a nuclear export.[1][2] Notably, psammaplysene A has been demonstrated to exert its neuroprotective effects through direct, RNA-dependent binding to the heterogeneous nuclear ribonucleoprotein K (HNRNPK).[3][4] Given the structural similarity between psammaplysene A and B, it is plausible that this compound also interacts with HNRNPK. This shared characteristic, however, does not preclude its use in studying HNRNPK-independent pathways. Instead, it positions this compound as a valuable tool for dissecting the intricate crosstalk between HNRNPK-dependent and -independent signaling, particularly in the context of FOXO transcription factor regulation.

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate cellular pathways, with a specific focus on methodologies to delineate HNRNPK-independent mechanisms.

Core Application: Delineating HNRNPK-Independent Effects on FOXO1a Signaling

The primary application of this compound, as outlined here, is to investigate its effects on cellular pathways, with a robust strategy to discern those that are independent of HNRNPK. The known inhibitory effect of psammaplysenes on the nuclear export of the transcription factor FOXO1a serves as a foundational pathway for these investigations.[2]

Data Presentation

A summary of the known characteristics of psammaplysene A and B is presented in the table below. The lack of extensive characterization of this compound highlights the opportunities for further investigation.

CompoundReported Biological ActivityKnown Direct TargetReference
Psammaplysene A Inhibitor of FOXO1a nuclear export; NeuroprotectiveHNRNPK (RNA-dependent)
This compound Inhibitor of FOXO1a nuclear exportNot definitively identified

Mandatory Visualizations

G cluster_0 Experimental Workflow PsmB This compound Treatment WT_cells Wild-Type Cells PsmB->WT_cells HNRNPK_KD HNRNPK Knockdown/Knockout Cells PsmB->HNRNPK_KD Analysis Comparative Analysis of Cellular Phenotypes and Pathway Activation WT_cells->Analysis HNRNPK_KD->Analysis HNRNPK_dep HNRNPK-Dependent Effects Analysis->HNRNPK_dep HNRNPK_indep HNRNPK-Independent Effects Analysis->HNRNPK_indep

Caption: Workflow for dissecting HNRNPK-independent effects of this compound.

G cluster_1 FOXO1a Nuclear-Cytoplasmic Shuttling PsmB This compound Nuclear_Export Nuclear Export PsmB->Nuclear_Export Inhibition PI3K_AKT PI3K/AKT Pathway FOXO1a_cyto Cytoplasmic FOXO1a (Inactive) PI3K_AKT->FOXO1a_cyto Phosphorylation & Inactivation FOXO1a_nuc Nuclear FOXO1a (Active) FOXO1a_cyto->FOXO1a_nuc Nuclear Import FOXO1a_nuc->FOXO1a_cyto Nuclear Export Target_Genes Target Gene Transcription (e.g., apoptosis, cell cycle arrest) FOXO1a_nuc->Target_Genes

Caption: this compound inhibits FOXO1a nuclear export, promoting its nuclear localization and activity.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity

Objective: To determine the cytotoxic effects of this compound on a given cell line and establish a suitable concentration range for subsequent mechanistic studies.

Materials:

  • This compound

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7) or other cell lines of interest.

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTiter-Glo®)

  • DMSO (vehicle control)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Viability Assay (MTT example):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Analysis of FOXO1a Nuclear Localization by Immunofluorescence

Objective: To visualize and quantify the effect of this compound on the subcellular localization of FOXO1a.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against FOXO1a

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with a non-toxic concentration of this compound (determined from Protocol 1) for a specified time. Include a vehicle control.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-FOXO1a antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on slides, and acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio of FOXO1a in a statistically significant number of cells for each condition.

Protocol 3: Dissecting HNRNPK-Independence using siRNA-mediated Knockdown

Objective: To determine if the effect of this compound on FOXO1a localization is dependent on HNRNPK.

Materials:

  • siRNA targeting HNRNPK and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or other transfection reagent

  • Opti-MEM or other serum-free medium

  • Western blot reagents to confirm HNRNPK knockdown

Procedure:

  • siRNA Transfection: Transfect cells with HNRNPK-targeting siRNA or control siRNA according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for HNRNPK knockdown.

  • Confirmation of Knockdown: Lyse a subset of the cells and perform Western blotting to confirm the reduction in HNRNPK protein levels.

  • This compound Treatment: Treat the HNRNPK-knockdown and control cells with this compound or vehicle control.

  • Analysis of FOXO1a Localization: Perform immunofluorescence for FOXO1a as described in Protocol 2.

  • Data Interpretation:

    • If this compound still promotes FOXO1a nuclear localization in HNRNPK-knockdown cells, this suggests an HNRNPK-independent mechanism.

    • If the effect of this compound on FOXO1a localization is diminished or abolished in HNRNPK-knockdown cells, this indicates an HNRNPK-dependent mechanism.

Concluding Remarks

This compound presents a valuable chemical tool for the nuanced investigation of cellular signaling pathways. While its potential interaction with HNRNPK requires careful consideration, the experimental frameworks provided herein offer a clear path to delineating HNRNPK-independent effects. By employing a comparative approach with HNRNPK-depleted cellular models, researchers can effectively leverage this compound to uncover novel regulatory mechanisms, particularly within the context of FOXO1a-mediated transcription and its implications for disease and therapy. Further studies to definitively characterize the direct binding partners of this compound will undoubtedly enhance its utility as a specific probe for cellular functions.

References

Application Notes and Protocols for Assessing Psammaplysene B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Psammaplysene B is a bromotyrosine alkaloid derived from marine sponges, belonging to a class of compounds that have garnered scientific interest for their potential therapeutic properties, including cytotoxic effects against cancer cell lines. Assessing the cytotoxicity of novel compounds like this compound is a critical step in preclinical drug development. This document provides a detailed overview of the techniques and protocols for evaluating the cytotoxic and apoptotic effects of this compound.

Disclaimer: Specific experimental data and established protocols for this compound are limited in publicly available scientific literature. The following protocols and data are primarily based on studies of the closely related and more extensively studied analog, psammaplysene A.[1] These methods are directly applicable to the study of this compound and provide a robust framework for its cytotoxic characterization.

Data Presentation: Cytotoxicity of Psammaplysene A

Quantitative data from cytotoxicity and cell cycle analysis of psammaplysene A are summarized below. These values provide a benchmark for designing experiments with this compound.

Cell LineAssayConcentrationEffectReference
ECC1 (Endometrial Cancer)Cell Viability (WST-1)1 µM~5-fold decrease in cell viability[2]
Ishikawa (Endometrial Cancer)Cell Viability (WST-1)1 µM~5-fold decrease in cell viability[2]
ECC1 (Endometrial Cancer)Cell Cycle Analysis1 µM~2-fold increase in G2/M phase cells[2]
Ishikawa (Endometrial Cancer)Cell Cycle Analysis1 µM~2-fold increase in G2/M phase cells[2]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the cytotoxicity of this compound.

Cell Viability Assay (WST-1 Assay)

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of viable cells.

Materials:

  • This compound

  • 96-well cell culture plates

  • Target cancer cell lines (e.g., ECC1, Ishikawa)

  • Complete cell culture medium

  • WST-1 reagent (e.g., Quick Cell Proliferation Assay Kit)

  • Microplate reader

Protocol:

  • Seed 2 x 10⁴ cells per well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

  • Remove the overnight medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Western Blot for Cleaved PARP

This protocol detects apoptosis by identifying the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.

Materials:

  • This compound

  • 6-well cell culture plates

  • Target cancer cell lines

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cleaved PARP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) or vehicle control for 24 hours.

  • Harvest cells and lyse them in lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. An increase in the cleaved PARP fragment indicates apoptosis.

Cell Cycle Analysis by Flow Cytometry

This method analyzes the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.

Materials:

  • This compound

  • 6-well cell culture plates

  • Target cancer cell lines

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

Visualizations

Experimental Workflows

experimental_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay (Western Blot) cluster_cellcycle Cell Cycle Analysis seed_viability Seed cells in 96-well plate treat_viability Treat with this compound seed_viability->treat_viability wst1 Add WST-1 Reagent treat_viability->wst1 read_viability Measure Absorbance wst1->read_viability seed_apoptosis Seed cells in 6-well plate treat_apoptosis Treat with this compound seed_apoptosis->treat_apoptosis lyse Lyse cells & Quantify Protein treat_apoptosis->lyse sds_page SDS-PAGE & Transfer lyse->sds_page blot Probe for Cleaved PARP sds_page->blot seed_cellcycle Seed cells in 6-well plate treat_cellcycle Treat with this compound seed_cellcycle->treat_cellcycle fix Fix cells in Ethanol treat_cellcycle->fix stain Stain with Propidium Iodide fix->stain flow Analyze by Flow Cytometry stain->flow

Caption: General workflow for assessing this compound cytotoxicity.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for psammaplysene A-induced apoptosis, which may be relevant for this compound.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus psa Psammaplysene A/B pi3k PI3K/Akt Pathway (Inhibited) psa->pi3k Inhibits nuclear export membrane Cell Membrane foxo1_cyto FOXO1 foxo1_nuc FOXO1 foxo1_cyto->foxo1_nuc Translocation pi3k->foxo1_cyto Prevents nuclear import apoptosis_genes Apoptotic Gene Transcription foxo1_nuc->apoptosis_genes apoptosis Apoptosis apoptosis_genes->apoptosis

Caption: Psammaplysene A-induced apoptosis via FOXO1 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Psammaplysene B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of psammaplysene B. The content is based on the synthetic route developed by Georgiades and Clardy, Organic Letters 2005, 7 (19), 4091–4094.

Frequently Asked Questions (FAQs)

Q1: What are the key stages in the total synthesis of this compound?

A1: The synthesis can be broadly divided into three key stages:

  • Synthesis of the Dibromotyrosine-derived Fragments: Preparation of the two key aromatic building blocks from a common precursor, 4-iodophenol.

  • Fragment Coupling: Amide bond formation to connect the two dibromotyrosine-derived fragments.

  • Final Deprotection: Removal of the nosyl (Ns) protecting group to yield the final product, this compound.

Q2: What are the most common challenges encountered in this synthesis?

A2: Researchers may face challenges in a few key steps:

  • Low yields in the Fukuyama-Mitsunobu reaction: This step is crucial for N-alkylation and can be sensitive to reaction conditions.

  • Sluggish or incomplete amide coupling: Coupling sterically hindered or electron-deficient fragments can be challenging.

  • Difficult nosyl deprotection: The removal of the nosyl group from the secondary amine can be slow and may require carefully optimized conditions.

  • Purification of intermediates: Some intermediates may require careful chromatographic purification to remove byproducts.

Q3: Are there any particularly hazardous reagents used in this synthesis?

A3: Yes, diethyl azodicarboxylate (DEAD) is used in the Fukuyama-Mitsunobu reaction and is known to be toxic and potentially explosive, especially in concentrated form. It should be handled with care in a well-ventilated fume hood.

Troubleshooting Guides

Stage 1: Synthesis of Dibromotyrosine-derived Fragments

Problem 1.1: Low yield in the Fukuyama-Mitsunobu reaction for N-alkylation.

  • Question: I am getting a low yield for the N-alkylation of the nosyl-protected amine using triphenylphosphine and DEAD. What could be the issue?

  • Answer: Low yields in this reaction can stem from several factors. Here is a step-by-step troubleshooting guide:

    • Reagent Quality: Ensure that all reagents, especially triphenylphosphine and DEAD, are of high purity and anhydrous. DEAD can decompose over time.

    • Reaction Conditions: The reaction is typically run at 0 °C to room temperature. Ensure the temperature is controlled, as side reactions can occur at higher temperatures.

    • Order of Addition: The order of addition of reagents can be critical. Typically, the alcohol, nosylamide, and triphenylphosphine are mixed first, followed by the slow, dropwise addition of DEAD at 0 °C.

    • Solvent: Anhydrous THF is the recommended solvent. Ensure your solvent is properly dried.

    • Side Reactions: A common side product results from the azodicarboxylate acting as the nucleophile. This can occur if the nosylamide is not sufficiently acidic or nucleophilic.

ParameterRecommended ConditionTroubleshooting Tip
Temperature 0 °C to Room TemperatureMaintain strict temperature control.
Solvent Anhydrous THFUse freshly distilled or commercially available anhydrous solvent.
Reagent Purity High PurityUse freshly opened or purified reagents.
Reagent Ratio See experimental protocolPerform a small-scale reaction to optimize stoichiometry.

dot

Fukuyama_Mitsunobu_Troubleshooting start Low Yield in Fukuyama-Mitsunobu Reaction reagent_quality Check Reagent Purity (PPh3, DEAD) start->reagent_quality Possible Cause reaction_conditions Verify Reaction Conditions (Temperature, Solvent) start->reaction_conditions Possible Cause order_of_addition Confirm Correct Order of Addition start->order_of_addition Possible Cause side_reactions Analyze for Side Products start->side_reactions Possible Cause solution1 Use fresh/purified reagents reagent_quality->solution1 Solution solution2 Ensure anhydrous conditions and control temperature reaction_conditions->solution2 Solution solution3 Add DEAD slowly at 0 °C order_of_addition->solution3 Solution solution4 Optimize nucleophile concentration side_reactions->solution4 Solution

Caption: Troubleshooting workflow for the Fukuyama-Mitsunobu reaction.

Stage 2: Fragment Coupling

Problem 2.1: Incomplete amide coupling reaction.

  • Question: The amide coupling between my two fragments is sluggish and gives a low yield. How can I improve this?

  • Answer: Amide bond formation can be challenging, especially with complex substrates. The original synthesis uses diethylphosphocyanidate (DEPC) as the coupling agent.

    • Coupling Reagent: If DEPC is not effective, consider alternative coupling reagents such as HATU, HBTU, or BOP, which are known to be efficient for difficult couplings.

    • Base: The choice and amount of base (e.g., triethylamine, DIPEA) can significantly impact the reaction rate. Ensure the base is anhydrous and used in the correct stoichiometric amount.

    • Reaction Time and Temperature: Some amide couplings require extended reaction times or gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Purity of Starting Materials: Ensure that both the carboxylic acid and amine fragments are pure and free of any residual solvents or reagents from previous steps.

Coupling ReagentBaseTypical SolventNotes
DEPC TriethylamineTHFUsed in the original synthesis.
HATU DIPEADMF, CH₂Cl₂Highly efficient, often used for hindered couplings.
HBTU DIPEADMF, CH₂Cl₂Another effective uronium-based coupling reagent.
BOP DIPEADMF, CH₂Cl₂Phosphonium-based reagent, good for preventing racemization.

dot

Amide_Coupling_Troubleshooting start Low Yield in Amide Coupling coupling_reagent Evaluate Coupling Reagent start->coupling_reagent Possible Cause base_choice Optimize Base start->base_choice Possible Cause reaction_params Adjust Reaction Time/Temperature start->reaction_params Possible Cause solution1 Try alternative reagents (HATU, HBTU) coupling_reagent->solution1 Solution solution2 Use anhydrous DIPEA base_choice->solution2 Solution solution3 Monitor reaction by TLC/LC-MS and adjust conditions reaction_params->solution3 Solution

Caption: Decision tree for troubleshooting amide coupling reactions.

Stage 3: Final Deprotection

Problem 3.1: The nosyl deprotection is slow or incomplete.

  • Question: I am having difficulty removing the nosyl protecting group from the secondary amine. The reaction is not going to completion. What should I do?

  • Answer: Nosyl deprotection of secondary amines can be more challenging than for primary amines. The reported method uses thiophenol and cesium carbonate in acetonitrile.

    • Thiol Reagent: Thiophenol is the most common reagent for this deprotection. Ensure it is fresh and not oxidized.

    • Base: Cesium carbonate is a mild base that is effective in this reaction. You could try using a slight excess of the base.

    • Solvent: Acetonitrile or DMF are typically good solvents for this reaction. Ensure the solvent is anhydrous.

    • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often accelerate the deprotection.

    • Reaction Time: This deprotection can sometimes require several hours to go to completion. Monitor the reaction progress carefully.

ParameterRecommended ConditionTroubleshooting Tip
Thiol ThiophenolUse fresh, high-purity thiophenol.
Base Cesium Carbonate (Cs₂CO₃)Ensure the base is finely powdered and anhydrous.
Solvent Acetonitrile or DMFUse anhydrous solvent.
Temperature Room Temperature to 50 °CGentle heating can improve the reaction rate.

Experimental Protocols

The following are summarized experimental protocols based on the supporting information of Georgiades and Clardy, Org. Lett. 2005, 7 (19), 4091–4094.

Protocol 1: Fukuyama-Mitsunobu N-Alkylation
  • To a solution of the nosyl-protected amine (1.0 equiv) and triphenylphosphine (2.0 equiv) in anhydrous toluene is added diethyl azodicarboxylate (DEAD) (2.0 equiv) dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 6 hours under an argon atmosphere.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the N-alkylated product.

Protocol 2: Amide Coupling using DEPC
  • To a solution of the carboxylic acid (1.0 equiv) and the amine (1.0 equiv) in anhydrous THF is added triethylamine (1.5 equiv).

  • Diethylphosphocyanidate (DEPC) (1.2 equiv) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Protocol 3: Nosyl Deprotection
  • To a solution of the Ns-protected this compound precursor (1.0 equiv) in acetonitrile is added cesium carbonate (3.0 equiv) and thiophenol (5.0 equiv).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

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Psammaplysene_B_Synthesis_Workflow cluster_stage1 Stage 1: Fragment Synthesis cluster_stage2 Stage 2: Fragment Coupling cluster_stage3 Stage 3: Deprotection start 4-Iodophenol fragA Synthesis of Carboxylic Acid Fragment start->fragA fragB Synthesis of Amine Fragment start->fragB coupling Amide Coupling (DEPC, Et3N, THF) fragA->coupling fragB->coupling deprotection Nosyl Deprotection (Thiophenol, Cs2CO3) coupling->deprotection end This compound deprotection->end

Caption: Overall workflow for the total synthesis of this compound.

Technical Support Center: Synthesis of Psammaplysene B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of psammaplysene B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this marine natural product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound can be achieved through a convergent route. A common starting material, 4-iodophenol, is used to synthesize two key fragments which are then coupled to form the final product. The key reactions involved are O-alkylation, a Heck reaction to form an acrylic ester, saponification, amide coupling, and a final deprotection step.

Q2: Why is a protecting group necessary for the synthesis of this compound and not for psammaplysene A?

A2: this compound contains a secondary amine in its side chain, which can interfere with the amide coupling reaction. To prevent this, the amine is protected, for example with a 2-nitrobenzenesulfonyl (Ns) group, which is then removed in the final step of the synthesis.[1][2] Psammaplysene A has a tertiary amine in its side chain, which is unreactive under the amide coupling conditions, thus not requiring a protecting group.[1][2]

Q3: What are some common challenges in the purification of this compound and its intermediates?

A3: Many of the intermediates and the final product, this compound, are polar compounds containing amine functionalities. These can be challenging to purify by standard silica gel chromatography due to strong interactions with the acidic silica. The use of amine-modified silica, or the addition of a competing amine like triethylamine to the mobile phase, can improve purification. Reversed-phase chromatography can also be an effective alternative for purifying these polar compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low yield in the O-alkylation of 3,5-dibromo-4-hydroxyphenyl iodide.
  • Question: I am getting a low yield for the O-alkylation step to produce the Ns-protected amino ether. What could be the issue?

  • Answer: Low yields in this Williamson ether synthesis could be due to several factors:

    • Incomplete deprotonation of the phenol: Ensure your base (e.g., K₂CO₃) is dry and of high quality. You can try using a stronger base like cesium carbonate (Cs₂CO₃) which is often more effective in polar aprotic solvents like DMF.

    • Side reactions: The alkylating agent, Ns-protected 3-bromopropylamine, can undergo elimination reactions. Running the reaction at the lowest effective temperature can help minimize this.

    • Purity of starting materials: Ensure the 3,5-dibromo-4-hydroxyphenyl iodide and the Ns-protected 3-bromopropylamine are pure. Impurities can interfere with the reaction.

    • Reaction time and temperature: The reaction may require optimization of time and temperature. Monitor the reaction by TLC to determine the optimal reaction time.

Problem 2: The Heck reaction is sluggish or fails.
  • Question: My Heck reaction between the aryl iodide and methyl acrylate is giving low conversion. What should I check?

  • Answer: The success of the Heck reaction is highly dependent on the catalyst, base, and solvent system.

    • Catalyst activity: The Palladium catalyst (e.g., Pd(OAc)₂) can be sensitive to air and moisture. Ensure you are using fresh catalyst and anhydrous, deoxygenated solvents. The formation of palladium black is an indicator of catalyst decomposition.

    • Ligand choice: While the reported synthesis does not use an additional phosphine ligand, in cases of low reactivity, the addition of a suitable ligand (e.g., a XPhos-type ligand) can improve the reaction.

    • Base: The base (e.g., KOAc) is crucial. Ensure it is finely powdered and dry.

    • Phase-transfer catalyst: The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is reported to be effective and should be included.[1]

    • Substrate purity: Impurities in the aryl iodide can poison the catalyst.

Problem 3: Incomplete amide coupling.
  • Question: The final amide coupling step to form Ns-protected this compound is not going to completion. How can I improve the yield?

  • Answer: Amide coupling reactions can be challenging.

    • Activating agent: The synthesis by Georgiades and Clardy successfully utilizes diethylphosphocyanidate (DEPC) as the coupling agent. Ensure your DEPC is of high quality. Alternative modern coupling reagents like HATU or HBTU could also be explored.

    • Reaction conditions: The reaction should be run under strictly anhydrous conditions. The presence of water will hydrolyze the activated ester intermediate.

    • Base: A non-nucleophilic base like triethylamine (Et₃N) is used to neutralize the acid formed during the reaction. Ensure it is dry and freshly distilled.

    • Stoichiometry: A slight excess of the amine component or the carboxylic acid can sometimes be used to drive the reaction to completion.

Problem 4: Difficulty in the final Ns-deprotection step.
  • Question: The removal of the 2-nitrobenzenesulfonyl (Ns) protecting group is resulting in a complex mixture or low yield of this compound. What are the critical parameters?

  • Answer: The deprotection of the Ns group is a key final step.

    • Thiol reagent: Thiophenol is commonly used for this deprotection. Ensure it is fresh, as thiols can oxidize on storage.

    • Base: A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is required to generate the thiolate nucleophile. The choice and amount of base can be critical.

    • Solvent: A polar aprotic solvent like acetonitrile or DMF is typically used.

    • Reaction monitoring: Over-running the reaction can sometimes lead to side products. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. In some cases, using a solid-supported thiol can simplify the work-up and purification.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of the two fragments and the final assembly of this compound, based on the work by Georgiades and Clardy.

Table 1: Synthesis of the Carboxylic Acid Fragment

StepReactionReagentsSolventYield
1O-AlkylationNs-protected 3-bromopropylamine, K₂CO₃DMF70%
2N-MethylationDEAD, PPh₃, MeOHToluene94%
3Heck ReactionMethyl acrylate, Pd(OAc)₂, KOAc, Bu₄NBrDMF89%
4SaponificationKOHMeOH/H₂O95%

Table 2: Synthesis of the Amine Fragment

StepReactionReagentsSolventYield
1O-AlkylationBoc-protected 3-bromopropylamine, K₂CO₃DMF96%
2Heck ReactionMethyl acrylate, Pd(OAc)₂, KOAc, Bu₄NBrDMF86%
3SaponificationKOHMeOH/H₂O95%
4Amide Formation(CH₃)₂NH·HCl, DEPC, Et₃NTHF85%
5Boc DeprotectionTFACH₂Cl₂98%

Table 3: Final Assembly and Deprotection of this compound

StepReactionReagentsSolventYield
1Amide CouplingCarboxylic acid fragment, Amine fragment, DEPC, Et₃NTHF88%
2Ns DeprotectionPhSH, Cs₂CO₃CH₃CN86%

Experimental Protocols

Protocol 1: Synthesis of Ns-Protected this compound

This protocol describes the amide coupling to form the protected precursor to this compound.

  • To a solution of the carboxylic acid fragment (1 equivalent) and the amine fragment (1 equivalent) in anhydrous THF, add triethylamine (3 equivalents).

  • Cool the solution to 0 °C.

  • Add diethylphosphocyanidate (DEPC) (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Ns-protected this compound.

Protocol 2: Deprotection to Yield this compound

This protocol describes the final deprotection step.

  • Dissolve Ns-protected this compound (1 equivalent) in acetonitrile.

  • Add cesium carbonate (2.5 equivalents) and thiophenol (2 equivalents).

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield this compound.

Visualizations

experimental_workflow cluster_acid Carboxylic Acid Fragment Synthesis cluster_amine Amine Fragment Synthesis cluster_final Final Assembly A 4-Iodophenol B O-Alkylation A->B C N-Methylation B->C D Heck Reaction C->D E Saponification D->E F Carboxylic Acid Fragment E->F N Amide Coupling F->N G 4-Iodophenol H O-Alkylation G->H I Heck Reaction H->I J Saponification I->J K Amide Formation J->K L Boc Deprotection K->L M Amine Fragment L->M M->N O Ns Deprotection N->O P This compound O->P

Caption: Synthetic workflow for the total synthesis of this compound.

troubleshooting_guide cluster_o_alkylation O-Alkylation cluster_heck Heck Reaction cluster_amide Amide Coupling cluster_deprotection Ns Deprotection start Low Yield in a Synthetic Step? A1 Check Base Quality/Strength start->A1 O-Alkylation? B1 Check Catalyst Activity start->B1 Heck Reaction? C1 Verify Coupling Reagent Quality start->C1 Amide Coupling? D1 Use Fresh Thiol Reagent start->D1 Ns Deprotection? A2 Optimize Temperature A1->A2 A3 Purify Starting Materials A2->A3 B2 Ensure Anhydrous/Deoxygenated Conditions B1->B2 B3 Verify Base and Phase-Transfer Catalyst B2->B3 C2 Strict Anhydrous Conditions C1->C2 C3 Optimize Stoichiometry C2->C3 D2 Optimize Base and Reaction Time D1->D2 D3 Monitor Reaction Closely D2->D3

Caption: Troubleshooting logic for key steps in this compound synthesis.

References

psammaplysene B solubility and stability issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with psammaplysene B. It addresses common challenges related to its solubility and stability in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: I observed precipitation after adding the this compound stock solution to my aqueous cell culture medium. What could be the cause?

This is a common issue when adding a lipophilic compound dissolved in an organic solvent to an aqueous environment. The phenomenon, often termed "solvent shock," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Several factors can contribute to this, including the final concentration of this compound, the percentage of DMSO in the medium, and the temperature and pH of the medium.[2][3]

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

The tolerance to DMSO is cell-line dependent. A general guideline is to keep the final concentration at or below 0.5%.[3] For sensitive cell lines, particularly primary cells, it is advisable to maintain the DMSO concentration at or below 0.1%.[3] It is crucial to perform a vehicle control experiment with DMSO alone to determine the specific tolerance of your cell line.

Q4: How should I prepare and store this compound stock solutions?

To ensure stability and minimize degradation, it is recommended to:

  • Store the stock solution in small aliquots at -20°C, protected from light.

  • Avoid repeated freeze-thaw cycles.

Q5: How can I differentiate between this compound precipitation and other issues like microbial contamination in my cell culture?

It is essential to distinguish between chemical precipitates and microbial contamination. This can be achieved through microscopic examination. Chemical precipitates often appear as amorphous or crystalline structures. In contrast, bacteria will typically be uniform in shape and may exhibit motility, while fungi can appear as filamentous structures. If the medium appears cloudy without a significant pH change, it could be due to the precipitation of salts or proteins, especially if the medium has undergone freeze-thaw cycles or temperature fluctuations.

Troubleshooting Guide: Precipitation in Cell Culture

If you encounter precipitation when using this compound in your experiments, follow this troubleshooting guide.

Initial Steps
  • Quarantine: Isolate the affected culture(s) to prevent potential cross-contamination.

  • Microscopic Examination: Observe the precipitate under a microscope to determine if it is crystalline (likely the compound) or biological (contamination).

Troubleshooting Workflow

G start Precipitation Observed microscopy Microscopic Examination start->microscopy contamination Microbial Contamination Suspected microscopy->contamination Budding or Motility Observed chemical Chemical Precipitate Suspected microscopy->chemical Crystalline or Amorphous Structures discard Discard Culture & Decontaminate contamination->discard check_stock Check Stock Solution (Clarity at RT and 37°C) chemical->check_stock check_stock->discard Stock is Precipitated optimize_dilution Optimize Dilution Protocol check_stock->optimize_dilution Stock is Clear lower_conc Lower Final Concentration of this compound optimize_dilution->lower_conc check_media Check Media & Supplements (pH, Temperature, Age) lower_conc->check_media final_check Re-evaluate Experiment with Optimized Protocol check_media->final_check

Caption: Troubleshooting workflow for this compound precipitation.

Summary of Potential Causes and Solutions for Precipitation
Potential Cause Description Recommended Solution(s) Citations
High Final Concentration The concentration of this compound exceeds its solubility limit in the final culture medium.Decrease the final concentration of this compound. Determine the IC50 from the literature or preliminary experiments to use an effective yet soluble concentration.
"Solvent Shock" Rapid dilution of the DMSO stock in the aqueous medium causes the compound to precipitate out of solution.Add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling. Prepare an intermediate dilution in a small volume of serum-free medium before adding it to the bulk of the culture medium.
Low Temperature The culture medium is too cold, reducing the solubility of this compound and other media components.Always use pre-warmed (37°C) cell culture medium when preparing your final working solution.
pH Imbalance The pH of the culture medium is outside the optimal range (typically 7.2-7.4), which can affect the solubility of the compound.Ensure the CO2 levels in the incubator are correct. Check the pH of your medium before adding the compound.
Media Component Issues The medium itself may have issues, such as precipitated salts or proteins due to improper storage or handling.Visually inspect the medium for any pre-existing precipitate. Avoid repeated freeze-thaw cycles of media and supplements.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Materials:

  • This compound powder

  • 100% DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

  • Serum-free cell culture medium, pre-warmed to 37°C

Methodology:

  • Prepare Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C.

  • Prepare Working Solution (Example for a final concentration of 10 µM):

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Step-wise Dilution:

      • In a sterile tube, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed, serum-free medium to create a 100 µM intermediate dilution. Gently mix by pipetting.

      • Add the required volume of this 100 µM intermediate solution to your final volume of pre-warmed complete culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of complete medium to achieve a final concentration of 10 µM.

    • Direct Addition (for lower concentrations):

      • Alternatively, for a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution dropwise to the 10 mL of pre-warmed medium while gently swirling the flask. This will result in a final DMSO concentration of 0.1%.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Signaling Pathway

Psammaplysene A, a structural analog of this compound, has been shown to target the heterogeneous nuclear ribonucleoprotein K (HNRNPK). HNRNPK is a hub protein that plays a role in integrating various signaling pathways and controls many aspects of RNA biology. While the precise downstream effects of this compound are yet to be fully elucidated, interference with a central protein like HNRNPK could potentially modulate numerous signaling cascades, such as the MAPK and PI3K pathways, which are involved in cell proliferation, apoptosis, and invasion.

G cluster_extracellular Extracellular cluster_cell Cell GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K MAPK_pathway RAS/MAPK Pathway RTK->MAPK_pathway AKT AKT PI3K->AKT HNRNPK HNRNPK AKT->HNRNPK Modulation MAPK_pathway->HNRNPK Modulation Downstream Transcriptional & Translational Regulation (Proliferation, Survival, etc.) HNRNPK->Downstream PsammaplyseneB This compound PsammaplyseneB->HNRNPK Inhibition/Modulation

Caption: Hypothetical signaling pathway modulation by this compound.

References

psammaplysene B off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for psammaplysene B. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to potential off-target effects and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cellular target of this compound?

While research has more extensively characterized the activity of its analogue, psammaplysene A, the primary molecular target is believed to be the Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK).[1][2] Psammaplysene A has been shown to bind directly to HNRNPK, an RNA-binding protein.[1][2] Given the structural similarity, it is highly probable that this compound also exerts its effects through interaction with HNRNPK. HNRNPK is a critical "hub" protein that regulates numerous cellular processes, including gene transcription, RNA splicing, and translation.[1]

Q2: What are the potential off-target effects of this compound?

Direct off-target binding partners of this compound have not been extensively cataloged. However, due to the pleiotropic nature of its likely primary target, HNRNPK, treatment with this compound can lead to a wide range of cellular effects that may be perceived as "off-target." HNRNPK is involved in a multitude of signaling pathways, and its modulation can lead to widespread changes in gene expression and protein activity. Therefore, observed cellular phenotypes may not be due to the engagement of a single, linear pathway but rather the perturbation of a complex regulatory network.

Q3: We observe significant cytotoxicity in our cell line upon treatment with this compound. Is this an expected on-target or a potential off-target effect?

Psammaplysene derivatives, including psammaplysene C and D, have been reported to exhibit cytotoxic effects. This cytotoxicity could be a direct result of modulating HNRNPK's essential functions, which would be considered an "on-target" effect. However, it could also be due to interactions with other cellular proteins. To distinguish between these possibilities, a target validation experiment is recommended.

Q4: How can we mitigate the potential off-target or widespread pleiotropic effects of this compound in our experiments?

Mitigating these effects involves a combination of experimental design and chemical biology approaches:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize engagement of lower-affinity off-targets.

  • Target Knockdown/Knockout Controls: The most definitive way to confirm on-target effects is to use a cell line in which HNRNPK has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If the cellular phenotype observed with this compound treatment is attenuated in the absence of HNRNPK, it is likely an on-target effect.

  • Analog Synthesis and Screening: The synthesis and testing of structural analogs of this compound can help identify derivatives with improved selectivity for HNRNPK and reduced off-target activity.

  • Proteome-wide Profiling: Techniques such as chemical proteomics can be used to identify the full spectrum of protein binding partners for this compound in an unbiased manner.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High level of unexpected cell death or altered morphology. This may be due to the on-target effect of inhibiting the essential functions of HNRNPK, or it could be an off-target cytotoxic effect.Perform a dose-response curve to determine the EC50 for the desired phenotype versus cytotoxicity. If the therapeutic window is narrow, consider target validation experiments as described in the FAQs.
Inconsistent results between experimental replicates. The pleiotropic effects of modulating a hub protein like HNRNPK can lead to greater biological variability.Ensure tight control over experimental conditions (cell density, passage number, serum batch, etc.). Increase the number of biological replicates to ensure statistical power.
The observed phenotype does not align with the known functions of HNRNPK. This compound may have one or more unknown off-target proteins that are responsible for the observed effect.Conduct a proteome-wide target identification study (e.g., chemical proteomics) to identify other potential binding partners of this compound.

Experimental Protocols

Protocol 1: Target Validation using CRISPR/Cas9 Knockout

This protocol describes the methodology to generate an HNRNPK knockout cell line to validate that the observed effects of this compound are mediated through its intended target.

1. gRNA Design and Cloning:

  • Design two to three single guide RNAs (sgRNAs) targeting a conserved early exon of the HNRNPK gene.
  • Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

2. Transfection and Selection:

  • Transfect the host cell line with the Cas9-sgRNA plasmids.
  • After 48 hours, select for transfected cells using puromycin.

3. Single-Cell Cloning and Expansion:

  • Seed the selected cells at a low density in 96-well plates to isolate single colonies.
  • Expand the resulting clones.

4. Knockout Validation:

  • Screen individual clones for HNRNPK knockout by Western blot analysis of protein lysates.
  • Confirm the knockout at the genomic level by Sanger sequencing of the targeted locus.

5. Phenotypic Analysis:

  • Treat the validated HNRNPK knockout and wild-type parental cell lines with a dose range of this compound.
  • Compare the phenotypic response (e.g., cell viability, reporter gene activity) between the two cell lines. A significantly reduced response in the knockout line indicates an on-target effect.

Visualizations

experimental_workflow Experimental Workflow for Off-Target Identification cluster_hypothesis Hypothesis Generation cluster_validation Target Validation cluster_profiling Off-Target Profiling cluster_conclusion Conclusion A Observed Phenotype with this compound B Generate HNRNPK Knockout Cell Line A->B C Treat WT and KO cells with this compound B->C D Compare Phenotypic Response C->D E Chemical Proteomics D->E Phenotype Unchanged G On-Target Effect Confirmed D->G Phenotype Attenuated F Identify Binding Partners E->F H Off-Target(s) Identified F->H

Caption: Experimental workflow for off-target identification.

signaling_pathway Hypothetical Signaling Pathway of this compound cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Effects PsammaplyseneB This compound HNRNPK HNRNPK PsammaplyseneB->HNRNPK Primary Interaction Unknown_target Unknown Off-Target(s) PsammaplyseneB->Unknown_target Potential Interaction RNA_processing RNA Processing (Splicing, Stability) HNRNPK->RNA_processing Protein_translation Protein Translation RNA_processing->Protein_translation Desired_phenotype Desired Phenotype (e.g., Neuroprotection) Protein_translation->Desired_phenotype Signaling_cascade Altered Signaling Cascade Unknown_target->Signaling_cascade Unintended_phenotype Unintended Phenotype (e.g., Cytotoxicity) Signaling_cascade->Unintended_phenotype

Caption: Hypothetical signaling pathway of this compound.

References

Technical Support Center: Refining Purification Protocols for Psammaplysene B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of psammaplysene B from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from marine sponges?

A1: Researchers may encounter several challenges during the purification of this compound, a bromotyrosine alkaloid derived from marine sponges. These challenges include:

  • Low Yield: this compound is often present in low concentrations in the source organism, making it difficult to obtain large quantities.

  • Complex Mixtures: The crude extract from marine sponges contains a vast array of other secondary metabolites, some of which may have similar chemical properties to this compound, complicating separation.

  • Compound Stability: Bromotyrosine alkaloids can be sensitive to changes in pH, temperature, and light, potentially leading to degradation during the purification process.

  • Co-eluting Impurities: Structurally similar compounds can co-elute with this compound during chromatographic separation, requiring multiple purification steps to achieve high purity.

Q2: What is a general overview of the purification workflow for this compound?

A2: The purification of this compound typically involves a multi-step process that begins with extraction from the sponge biomass, followed by a series of chromatographic separations. A common workflow is as follows:

  • Extraction: The sponge material is extracted with an organic solvent, typically methanol.

  • Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are subjected to column chromatography, often using silica gel and Sephadex LH-20, to further separate the compounds.

  • High-Performance Liquid Chromatography (HPLC): The final purification step usually involves preparative reverse-phase HPLC to isolate pure this compound.

Q3: How can I monitor the presence of this compound during the purification process?

A3: Thin-layer chromatography (TLC) and analytical HPLC are commonly used to monitor the presence of this compound in different fractions throughout the purification process. A UV detector is typically used for detection, as bromotyrosine alkaloids exhibit UV absorbance.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Extraction Ensure the sponge material is thoroughly ground to a fine powder to maximize the surface area for solvent penetration. Increase the extraction time and/or the number of extraction cycles.
Degradation of this compound Avoid prolonged exposure to harsh pH conditions, high temperatures, and direct light. Process samples quickly and store extracts and fractions at low temperatures.
Loss of Compound During Solvent Partitioning Ensure complete phase separation and carefully collect all of the desired layer. A small amount of the desired compound may remain in the undesired layer; consider a back-extraction of the undesired layer to improve recovery.
Poor Separation in Column Chromatography Optimize the solvent system and gradient to achieve better separation of this compound from other compounds. Ensure the column is packed properly to avoid channeling.
Suboptimal HPLC Conditions Optimize the mobile phase composition, gradient, and flow rate for the preparative HPLC step. Ensure the column is not overloaded.
Purity Issues
Potential Cause Recommended Solution
Co-eluting Impurities in Column Chromatography Employ multiple chromatographic techniques with different separation principles (e.g., normal phase, reverse phase, size exclusion).
Overlapping Peaks in HPLC Use a longer column, a smaller particle size stationary phase, or a shallower gradient to improve resolution. Consider using a different stationary phase with a different selectivity.
Presence of Isomers Isomers of this compound may be difficult to separate. High-resolution analytical techniques such as NMR and mass spectrometry can help to identify and characterize isomeric impurities.

Experimental Protocols

The following is a representative protocol for the isolation of this compound from the marine sponge Aplysinella rhax.

1. Extraction and Solvent Partitioning

  • The freeze-dried and ground sponge material is extracted exhaustively with methanol (MeOH) at room temperature.

  • The combined MeOH extracts are concentrated under reduced pressure.

  • The resulting residue is suspended in water and partitioned successively with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).

2. Column Chromatography

  • The CH₂Cl₂ fraction, typically containing psammaplysin-type compounds, is subjected to silica gel column chromatography.

  • A step gradient of increasing polarity, for example, from n-hexane to EtOAc and then to MeOH, is used to elute the compounds.

  • Fractions are collected and analyzed by TLC or analytical HPLC to identify those containing this compound.

  • The this compound-containing fractions are then subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent such as methanol.

3. Preparative High-Performance Liquid Chromatography (HPLC)

  • The final purification is achieved by preparative reverse-phase HPLC on a C18 column.

  • A gradient of acetonitrile in water is a commonly used mobile phase.

Quantitative Data

While precise yields are highly dependent on the specific collection of the sponge and the efficiency of each step, the following table provides a general expectation of recovery at each stage. Researchers should aim to quantify their yields at each step to optimize their specific protocol.

Purification Step Solvent System/Column Expected Yield of this compound (Relative)
Crude Methanol Extract Methanol100%
Dichloromethane Fraction Dichloromethane/Water10-30%
Silica Gel Chromatography Fraction Hexane/EtOAc/MeOH gradient1-5%
Sephadex LH-20 Chromatography Fraction Methanol0.5-2%
Pure this compound (after HPLC) Acetonitrile/Water gradient on C18< 0.1%

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification Sponge Sponge Biomass Extract Crude Methanol Extract Sponge->Extract Methanol Partition Solvent Partitioning (Hexane, CH2Cl2, EtOAc) Extract->Partition CH2Cl2_fraction CH2Cl2 Fraction Partition->CH2Cl2_fraction Silica Silica Gel Column CH2Cl2_fraction->Silica Hexane/EtOAc/MeOH Sephadex Sephadex LH-20 Column Silica->Sephadex Methanol HPLC Preparative HPLC (C18) Sephadex->HPLC Acetonitrile/Water Pure_PsB Pure this compound HPLC->Pure_PsB

A typical workflow for the purification of this compound from a marine sponge.

Hypothesized Signaling Pathway for this compound

The precise signaling pathway of this compound is still under investigation. However, based on studies of the closely related compound, psammaplysene A, it is hypothesized that this compound may interact with Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK). HNRNPK is known to be a regulator of the mTOR and MAPK signaling pathways, which are crucial in cell growth, proliferation, and survival.

signaling_pathway PsB This compound HNRNPK HNRNPK PsB->HNRNPK Inhibition? mTOR mTOR Pathway HNRNPK->mTOR Regulates MAPK MAPK Pathway HNRNPK->MAPK Regulates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis MAPK->Cell_Growth MAPK->Apoptosis

A hypothesized signaling pathway for this compound based on related compounds.

Technical Support Center: Enhancing the Bioavailability of Psammaplysene B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a notable scarcity of published research specifically on the bioavailability and in vivo formulation of psammaplysene B. The following guidance is largely based on data from the closely related and more extensively studied analogue, psammaplysene A, as well as established principles for enhancing the bioavailability of poorly soluble marine natural products. Psammaplysene A is known to have poor "drug-like" properties, including a high molecular weight and high lipophilicity, which present significant challenges for in vivo studies.[1][2][3] It is highly probable that this compound shares these characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the likely bioavailability challenges with this compound?

A1: Based on its structural similarity to psammaplysene A, this compound is likely to exhibit poor oral bioavailability due to:

  • Low Aqueous Solubility: A high Log P value, as seen with psammaplysene A (Log P of 6.57), suggests very low water solubility.[1][3] This is a primary rate-limiting step for absorption in the gastrointestinal tract.

  • High Molecular Weight: Psammaplysene A has a molecular weight of 769 Da, which is significantly above the typical range for good oral absorption (≤500 Da).

  • Presystemic Metabolism: The complex structure may be susceptible to first-pass metabolism in the gut wall and liver.

  • Efflux by Transporters: It may be a substrate for efflux pumps like P-glycoprotein, which actively transport compounds out of cells and back into the intestinal lumen.

Q2: What initial steps should I take to assess the bioavailability of my this compound sample?

A2: A logical first step is to determine its fundamental physicochemical properties. These will inform your formulation strategy. Key parameters include:

  • Aqueous solubility at different pH values (e.g., pH 2, 6.8, 7.4)

  • Log P or Log D to confirm lipophilicity

  • Stability in simulated gastric and intestinal fluids

  • Permeability assessment using a Caco-2 cell monolayer assay

Q3: Can I use Dimethyl Sulfoxide (DMSO) for in vivo studies?

A3: While DMSO is commonly used for solubilizing psammaplysenes for in vitro and small model organism studies (e.g., C. elegans), its use in higher animal models, particularly for oral administration, should be approached with caution due to potential toxicity and off-target effects. It is generally not a suitable vehicle for clinical development. For preclinical rodent studies, if used, the concentration of DMSO should be kept to a minimum (typically <5-10% of the total vehicle volume) and appropriate vehicle controls must be included.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound precipitates out of solution upon dilution with aqueous buffers. High lipophilicity and low aqueous solubility.1. Utilize a co-solvent system: Start with a stock solution in an organic solvent (e.g., ethanol, PEG 400) and dilute it into an aqueous vehicle containing a surfactant (e.g., Tween 80, Cremophor EL).2. Formulate as a lipid-based delivery system: Encapsulating the compound in oils, surfactants, and co-solvents can maintain its solubility in the gastrointestinal tract.
Inconsistent or low plasma concentrations observed after oral administration. Poor dissolution in the GI tract, first-pass metabolism, or P-glycoprotein efflux.1. Enhance solubility and dissolution rate: Consider formulating a solid dispersion or using a self-emulsifying drug delivery system (SEDDS).2. Inhibit P-glycoprotein: Co-administer with a known P-gp inhibitor, such as Schisandrol B, if ethically permissible for the study.3. Bypass first-pass metabolism: For initial proof-of-concept, consider alternative routes of administration like intraperitoneal (IP) or intravenous (IV) injection to establish systemic exposure and efficacy.
High variability in efficacy between individual animals. Inconsistent absorption due to formulation instability or interaction with gut contents.1. Optimize the formulation for robustness: Test the stability and dispersion of your formulation in simulated gastric and intestinal fluids.2. Standardize feeding protocols: Administer the compound at a consistent time relative to the animals' feeding schedule to minimize variability in GI conditions.

Data Presentation

Table 1: Physicochemical Properties of Psammaplysene A (as a proxy for this compound)
PropertyValueImplication for Bioavailability
Molecular Weight769 DaHigh; may limit passive diffusion across the intestinal epithelium.
Log P6.57Very high lipophilicity; indicates poor aqueous solubility.
Hydrogen Bond Donors≤5Favorable for membrane permeability.
Hydrogen Bond Acceptors≤10Favorable for membrane permeability.
Lipinski's Rule of Five Violates 2 rules (MW and Log P) Considered to have poor "drug-like" properties, suggesting low oral bioavailability.
Table 2: Comparison of Bioavailability Enhancement Strategies
StrategyDescriptionAdvantagesDisadvantages
Co-solvent/Surfactant Systems Dissolving the compound in a mixture of water-miscible organic solvents and surfactants.Simple to prepare for early-stage studies.Risk of precipitation upon dilution; potential for vehicle toxicity.
Lipid-Based Formulations (e.g., SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.Maintains solubility in the GI tract; can enhance lymphatic uptake, bypassing the liver.More complex to formulate and characterize; requires careful selection of excipients.
Solid Dispersions Dispersing the compound in an inert carrier matrix at the solid state.Enhances dissolution rate by presenting the drug in an amorphous form with increased surface area.Can be physically unstable (recrystallization); requires specialized manufacturing techniques.
Nanoparticle Formulations Reducing the particle size of the drug to the nanometer range.Increases surface area-to-volume ratio, leading to faster dissolution.Can be challenging to manufacture reproducibly; potential for altered toxicity profiles.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant Vehicle for Oral Gavage
  • Preparation of Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., 100% ethanol or DMSO) to create a concentrated stock solution (e.g., 50 mg/mL).

  • Vehicle Preparation: Prepare the final vehicle by mixing a co-solvent and a surfactant with saline. A common combination is Ethanol:PEG 400:Saline in a 10:30:60 ratio. Another option is Cremophor EL:Ethanol:Saline in a 5:5:90 ratio.

  • Final Formulation: Just prior to administration, vortex the this compound stock solution and slowly add it to the prepared vehicle to achieve the desired final dosing concentration (e.g., 10 mg/kg in a 5 mL/kg volume). Ensure the final concentration of the initial organic solvent is minimized (e.g., <10%).

  • Administration: Administer the formulation immediately via oral gavage to prevent precipitation. Always include a vehicle-only control group in your study.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Solubility Studies: Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Emulsification Efficiency: Screen combinations of the best solvents by vortexing 100 µL of the mixture with 10 mL of water and observing the rate of emulsification and the resulting droplet size (clarity).

  • Ternary Phase Diagram Construction:

    • Based on screening results, construct ternary phase diagrams with promising combinations of oil, surfactant, and co-solvent to identify the self-emulsification region.

    • Prepare mixtures with varying ratios of the three components (totaling 100%).

    • Titrate each mixture with water and observe the formation of an emulsion. Plot the regions where clear or bluish-white emulsions form.

  • Formulation Optimization:

    • Select a ratio from the optimal emulsification region and load it with this compound.

    • Characterize the loaded SEDDS for drug content, droplet size upon emulsification, and stability.

  • In Vivo Evaluation:

    • Encapsulate the liquid SEDDS in gelatin capsules for oral administration.

    • Conduct pharmacokinetic studies to compare the bioavailability of the SEDDS formulation against a simple suspension or co-solvent system.

Visualizations

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Characterization cluster_3 Phase 4: In Vivo Evaluation A Characterize this compound - Solubility - Log P - Stability B Define Target Product Profile - Route of Administration - Target Dose A->B Data informs requirements C Screen Excipients - Oils - Surfactants - Co-solvents B->C D Prepare & Evaluate Prototypes - Co-solvent systems - Lipid-based systems - Solid dispersions C->D Select candidates E Optimize Lead Formulation - Component Ratios - Drug Load D->E F Characterize Formulation - Droplet/Particle Size - Stability - In Vitro Dissolution E->F G Pharmacokinetic Study (e.g., in Rodents) F->G H Analyze Plasma Samples - Cmax, Tmax, AUC G->H I Select Lead Formulation for Efficacy Studies H->I

Caption: Workflow for enhancing the bioavailability of this compound.

G cluster_0 Cellular Effects cluster_1 Downstream Consequences Psammaplysene Psammaplysene A/B FOXO1a_cyt FOXO1a (Cytoplasmic) Psammaplysene->FOXO1a_cyt Inhibits Export HNRNPK HNRNPK Psammaplysene->HNRNPK Binds (RNA-dependent) FOXO1a_nuc FOXO1a (Nuclear) Gene_Expression Altered Gene Expression (e.g., Stress Resistance) FOXO1a_nuc->Gene_Expression FOXO1a_cyt->FOXO1a_nuc Nuclear Translocation RNA RNA HNRNPK->RNA Binds HNRNPK->Gene_Expression Modulates RNA Metabolism Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

Caption: Hypothesized signaling pathway of psammaplysenes.

References

Validation & Comparative

Psammaplysene B vs. Psammaplysene A: A Comparative Guide to FOXO1a Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Psammaplysene A and Psammaplysene B, two marine natural products known for their inhibitory effects on the Forkhead box protein O1a (FOXO1a). The objective is to present a comprehensive overview of their relative potency, supported by available experimental data, detailed methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

Psammaplysene A and this compound, originally isolated from a marine sponge of the Psammaplysilla genus, have been identified as inhibitors of FOXO1a nuclear export.[1] This inhibition leads to the nuclear retention of FOXO1a, a key transcription factor involved in regulating cellular processes such as apoptosis, cell cycle progression, and metabolism. While both compounds exhibit this inhibitory activity, available data indicates that Psammaplysene A is a more potent inhibitor of FOXO1a nuclear export than this compound .

Due to the limitations of publicly available information, specific IC50 values for both compounds from the primary literature could not be retrieved. However, the qualitative difference in their potency has been noted. This guide will delve into the mechanism of action, provide detailed experimental protocols for assessing FOXO1a inhibition, and offer visual diagrams to elucidate the underlying biological processes.

Data Presentation: Quantitative Comparison

CompoundTargetMechanism of ActionRelative PotencyIC50 Value
Psammaplysene A FOXO1aInhibition of Nuclear ExportMore PotentNot Available
This compound FOXO1aInhibition of Nuclear ExportLess PotentNot Available

Mechanism of Action: Inhibition of FOXO1a Nuclear Export

The primary mechanism by which Psammaplysene A and B exert their effects on FOXO1a is by preventing its export from the nucleus to the cytoplasm. In the canonical PI3K/Akt signaling pathway, activation of Akt leads to the phosphorylation of FOXO1a. This phosphorylation event creates a binding site for 14-3-3 proteins, which in turn mediate the nuclear export of FOXO1a, thereby inhibiting its transcriptional activity.

Psammaplysenes appear to interfere with this nuclear export process, leading to an accumulation of FOXO1a in the nucleus, where it can then bind to DNA and regulate the expression of its target genes.

Signaling Pathway Diagram

FOXO1a_Signaling_Pathway PI3K/Akt/FOXO1a Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits & Activates FOXO1a_P p-FOXO1a Akt->FOXO1a_P Phosphorylates 14_3_3 14-3-3 FOXO1a_P->14_3_3 Binds FOXO1a_N FOXO1a 14_3_3->FOXO1a_N Mediates Nuclear Export Psammaplysene Psammaplysene A / B Psammaplysene->14_3_3 Inhibits Export DNA DNA FOXO1a_N->DNA Binds Target_Genes Target Gene Expression (Apoptosis, Cell Cycle Arrest) DNA->Target_Genes Regulates

Caption: PI3K/Akt signaling pathway leading to FOXO1a nuclear export and its inhibition by Psammaplysenes.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the inhibition of FOXO1a nuclear export.

High-Content Imaging Assay for FOXO1a Nuclear Translocation

This method allows for the direct visualization and quantification of FOXO1a subcellular localization.

  • Cell Line: A suitable cell line, such as U2OS or HEK293, is stably or transiently transfected with a vector expressing a fluorescently tagged FOXO1a (e.g., GFP-FOXO1a).

  • Cell Seeding: Cells are seeded into multi-well plates (e.g., 96- or 384-well) suitable for high-content imaging.

  • Compound Treatment: Cells are treated with varying concentrations of Psammaplysene A, this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., a known PI3K inhibitor like LY294002 or a CRM1 inhibitor like Leptomycin B).

  • Fixation and Staining: After the incubation period, cells are fixed with paraformaldehyde and cell nuclei are counterstained with a fluorescent DNA dye (e.g., Hoechst or DAPI).

  • Image Acquisition: Plates are imaged using a high-content imaging system. Multiple fields per well are captured for both the GFP-FOXO1a and the nuclear stain channels.

  • Image Analysis: Automated image analysis software is used to identify individual cells and define the nuclear and cytoplasmic compartments based on the nuclear stain. The intensity of the GFP-FOXO1a signal is quantified in both compartments for each cell.

  • Data Quantification: The ratio of nuclear to cytoplasmic fluorescence intensity of GFP-FOXO1a is calculated for each cell. An increase in this ratio in compound-treated cells compared to the vehicle control indicates inhibition of nuclear export. Dose-response curves can be generated to determine IC50 values.

Luciferase Reporter Gene Assay for FOXO1a Transcriptional Activity

This assay indirectly measures the nuclear localization and activity of FOXO1a by quantifying the expression of a reporter gene under the control of FOXO1a-responsive elements.

  • Plasmids:

    • A reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) driven by a promoter with multiple copies of the FOXO1a binding element (e.g., Insulin Response Element - IRE).

    • A control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.

    • An expression plasmid for FOXO1a, if the endogenous levels in the chosen cell line are low.

  • Transfection: A suitable cell line (e.g., HEK293) is co-transfected with the reporter, control, and optionally the FOXO1a expression plasmids.

  • Compound Treatment: After allowing for protein expression, cells are treated with Psammaplysene A, this compound, a vehicle control, and a positive control.

  • Cell Lysis and Luciferase Assay: Following treatment, cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a dual-luciferase assay system and a luminometer.

  • Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well. An increase in the normalized luciferase activity in compound-treated cells indicates an enhancement of FOXO1a transcriptional activity, which is a consequence of its nuclear retention.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Screening FOXO1a Inhibitors cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., U2OS-GFP-FOXO1a) Plate_Cells Plate Cells in Microplate Cell_Culture->Plate_Cells Add_Compounds Add Psammaplysene A/B, Vehicle & Positive Controls Plate_Cells->Add_Compounds Incubate Incubate Add_Compounds->Incubate Fix_Stain Fix and Stain Nuclei (for Imaging Assay) Incubate->Fix_Stain Lysis Cell Lysis (for Luciferase Assay) Incubate->Lysis Imaging High-Content Imaging Fix_Stain->Imaging Image_Analysis Image Analysis: Nuclear/Cytoplasmic Ratio Imaging->Image_Analysis Luciferase_Assay Dual-Luciferase Assay Lysis->Luciferase_Assay Data_Normalization Data Normalization: Firefly/Renilla Ratio Luciferase_Assay->Data_Normalization Dose_Response Generate Dose-Response Curves & Calculate IC50 Image_Analysis->Dose_Response Data_Normalization->Dose_Response

Caption: A generalized experimental workflow for identifying and characterizing inhibitors of FOXO1a nuclear export.

Conclusion

Both Psammaplysene A and this compound are valuable research tools for studying the regulation and function of FOXO1a. The available evidence strongly suggests that Psammaplysene A is the more potent inhibitor of FOXO1a nuclear export. For researchers in drug discovery, Psammaplysene A may represent a more promising lead compound for the development of therapeutics targeting pathways regulated by FOXO1a. Further studies are warranted to determine the precise IC50 values and to fully elucidate the molecular interactions between these compounds and the cellular machinery governing nuclear transport.

References

A Comparative Guide to the Cytotoxicity of Psammaplysene A and B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of two marine-derived bromotyrosine alkaloids, psammaplysene A and psammaplysene B. Due to a lack of direct comparative studies in the existing scientific literature, this document focuses on presenting the available data for each compound individually and for closely related analogs. This guide also includes detailed experimental protocols for commonly employed cytotoxicity assays and visual representations of relevant biological pathways and experimental workflows.

Introduction

Psammaplysenes are a class of natural products isolated from marine sponges, primarily of the order Verongiida. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including potential anticancer properties. Understanding the cytotoxic profiles of individual psammaplysene analogs is crucial for their development as potential therapeutic agents. This guide aims to collate the available information on psammaplysene A and B to aid researchers in this endeavor.

Data Presentation: A Note on Direct Comparison

Extensive literature searches did not yield any studies that directly compare the cytotoxicity of psammaplysene A and this compound in the same experimental setting. Therefore, a direct, quantitative comparison of their potency (e.g., IC50 values) is not currently possible. This guide will present the available data for each compound and related molecules to provide a contextual understanding of their potential cytotoxic effects.

Cytotoxicity Profile of Psammaplin A: A Closely Related Analog

CompoundCell LineAssay TypeIC50 (µM)Reference
Psammaplin AMCF7 (Breast Cancer)Not Specified3.2[1]
Psammaplin AA549 (Lung Cancer)Not Specified>50[1]
Psammaplin AWI38 (Normal Lung Fibroblast)Not Specified>50[1]

Note: The data presented above is for Psammaplin A and not Psammaplysene A or B. This information is provided for contextual purposes due to the lack of direct data for the target compounds.

Mechanism of Action: The FOXO1a Signaling Pathway

Psammaplysenes A and B have been identified as potent inhibitors of the nuclear export of the transcription factor FOXO1a[2]. The Forkhead box O (FOXO) family of transcription factors are crucial regulators of genes involved in apoptosis, cell-cycle control, and resistance to oxidative stress[3]. In many cancers, FOXO proteins are excluded from the nucleus, preventing their tumor-suppressive functions. By inhibiting the nuclear export of FOXO1a, psammaplysenes A and B can potentially restore its tumor-suppressive activities, leading to cancer cell death.

FOXO1a_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PI3K PI3K Akt Akt PI3K->Akt FOXO1a_cyto FOXO1a (Cytoplasm) Akt->FOXO1a_cyto Phosphorylation FOXO1a_nuc FOXO1a (Nucleus) FOXO1a_cyto->FOXO1a_nuc Nuclear Import Apoptosis Apoptosis FOXO1a_nuc->Apoptosis CellCycleArrest Cell Cycle Arrest FOXO1a_nuc->CellCycleArrest Exportin1 Exportin-1 (CRM1) FOXO1a_nuc->Exportin1 Psammaplysene Psammaplysene A / B Psammaplysene->Exportin1 Inhibition Exportin1->FOXO1a_cyto Nuclear Export

Caption: Psammaplysene A/B inhibit FOXO1a nuclear export.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental in drug discovery. Below are detailed protocols for three commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of psammaplysene A or B in a suitable solvent and add to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting cell viability against the logarithm of the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value as described for the MTT assay.

AlamarBlue™ (Resazurin) Assay

This is a fluorescent/colorimetric assay that measures the metabolic activity of cells.

Principle: The active ingredient, resazurin, is a blue and non-fluorescent compound that is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well, typically at 10% of the culture volume.

  • Incubation: Incubate the plates for 1-4 hours (or longer for cells with lower metabolic activity) at 37°C, protected from light.

  • Measurement:

    • Fluorescence: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Absorbance: Measure absorbance at 570 nm and a reference wavelength of 600 nm.

  • Data Analysis: Calculate the percentage of viable cells and determine the IC50 value.

Mandatory Visualizations

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 compound_treatment Treat with Psammaplysene A/B (serial dilutions) incubation1->compound_treatment incubation2 Incubate (24-72h) compound_treatment->incubation2 assay_specific_step Add Assay Reagent (MTT, SRB, or AlamarBlue) incubation2->assay_specific_step incubation3 Incubate assay_specific_step->incubation3 measurement Measure Absorbance/ Fluorescence incubation3->measurement data_analysis Data Analysis (Calculate % Viability, IC50) measurement->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity assays.

Conclusion

While a direct comparison of the cytotoxicity of psammaplysene A and B remains elusive due to the lack of head-to-head studies, their known role as inhibitors of FOXO1a nuclear export suggests a plausible mechanism for anticancer activity. The cytotoxicity data for the related compound, psammaplin A, further supports the potential of this class of marine natural products as cytotoxic agents. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of psammaplysene A and B. Future research should focus on direct comparative cytotoxicity studies across a panel of cancer cell lines to accurately determine their relative potencies and therapeutic windows.

References

Differential Effects of Psammaplysene A and B on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known effects of psammaplysene A and psammaplysene B on gene expression. While research has illuminated a specific molecular target and mechanism for psammaplysene A, data on the gene expression effects of this compound remains limited. This document summarizes the current state of knowledge, presenting available data, experimental protocols, and pathway diagrams to highlight both what is known and the existing research gaps.

Overview of Psammaplysene A and B

Psammaplysene A and B are bromotyrosine-derived alkaloids isolated from marine sponges. They share a core spirooxepinisoxazoline ring system, which is believed to be important for their biological activity. Despite their structural similarities, the research focus on these two compounds has diverged significantly. Psammaplysene A has been investigated for its neuroprotective properties, leading to the identification of its molecular target and impact on post-transcriptional gene regulation. In contrast, this compound has primarily been characterized by its cytotoxic and antimicrobial activities, with its effects on gene expression yet to be elucidated.

Comparative Analysis of Biological Activities and Gene Expression Effects

The following table summarizes the known biological activities and molecular targets of psammaplysene A and B. A direct comparison of their effects on gene expression is not currently possible due to a lack of published data for this compound.

FeaturePsammaplysene AThis compound
Primary Biological Activity NeuroprotectionCytotoxicity, Antimicrobial
Identified Molecular Target Heterogeneous nuclear ribonucleoprotein K (HNRNPK)Not identified
Mechanism of Action on Gene Expression Binds to HNRNPK, an RNA-binding protein, and modulates post-transcriptional gene regulation, including RNA processing and stabilization.Not determined
Reported Cytotoxicity Exhibited in some cancer cell lines.Growth inhibitory against various cancer cell lines including colon, prostate, renal, breast, stomach, and lung cancer.
Gene Expression Data Gene ontology analyses of interacting proteins reveal enrichment in RNA processing and metabolic processes.No specific gene expression data available.

In-Depth Look at Psammaplysene A's Effect on Gene Expression

Research has shown that psammaplysene A exerts its neuroprotective effects by directly binding to the RNA-binding protein HNRNPK. This interaction influences post-transcriptional gene regulation.

Signaling Pathway of Psammaplysene A

The binding of psammaplysene A to HNRNPK is thought to modulate its function in RNA metabolism. HNRNPK is a key hub protein involved in various aspects of RNA processing, including splicing, mRNA stability, and translation. By interacting with HNRNPK, psammaplysene A can therefore influence the expression of a multitude of genes at the post-transcriptional level.

G cluster_cell Cell PA Psammaplysene A HNRNPK HNRNPK PA->HNRNPK Binds to RNA RNA HNRNPK->RNA Interacts with Post_Transcriptional_Regulation Post-Transcriptional Gene Regulation HNRNPK->Post_Transcriptional_Regulation Modulates Gene_Expression Altered Gene Expression Post_Transcriptional_Regulation->Gene_Expression Leads to

Psammaplysene A Signaling Pathway
Gene Ontology Enrichment for Psammaplysene A Interacting Proteins

Studies have identified proteins that interact with psammaplysene A, and gene ontology (GO) analysis of these proteins has revealed an enrichment for terms related to RNA processing. This provides evidence for its role in post-transcriptional regulation.

GO TermDescriptionFold Enrichment
GO:0006396RNA processing8.06
GO:0016071mRNA metabolic process9.97
GO:0006397mRNA processing10.54
GO:0008380RNA splicing11.19
GO:0010608Posttranscriptional regulation of gene expression6.80
GO:0043489RNA stabilization40.99

Experimental Protocols

The following are summaries of key experimental protocols used to investigate the effects of psammaplysene A.

Target Identification of Psammaplysene A

Objective: To identify the direct protein target of psammaplysene A.

Methodology: A derivative of psammaplysene A was synthesized and used in two parallel purification strategies from cell lysates. One approach involved immobilizing the derivative on beads to pull down interacting proteins. The other utilized a photo-crosslinking derivative to covalently link to its target. The protein candidates identified from both methods were then analyzed by mass spectrometry. The top candidate, HNRNPK, was validated through direct binding assays.

G cluster_workflow Target Identification Workflow Start Start Lysates Prepare Cell Lysates Start->Lysates Strategy1 Strategy 1: Affinity Purification with Immobilized PA Derivative Lysates->Strategy1 Strategy2 Strategy 2: Photo-Crosslinking with PA Derivative Lysates->Strategy2 Pulldown Pull-down & Elution Strategy1->Pulldown Crosslink Crosslinking & Purification Strategy2->Crosslink MS Mass Spectrometry Analysis Pulldown->MS Crosslink->MS Candidates Identify Protein Candidates MS->Candidates Validation Validate Target (e.g., Direct Binding Assays) Candidates->Validation HNRNPK Identified Target: HNRNPK Validation->HNRNPK

Workflow for Psammaplysene A Target Identification
Gene Ontology Analysis

Objective: To determine the functional classification of proteins that interact with psammaplysene A.

Methodology: The list of proteins identified through the target identification workflow was submitted for gene ontology (GO) analysis using bioinformatics tools. The analysis identified enriched GO terms within the dataset compared to the entire proteome, highlighting biological processes, molecular functions, and cellular components that are significantly associated with the interacting proteins.

This compound: A Focus on Cytotoxicity

While the direct effects of psammaplysin B on gene expression have not been reported, numerous studies have documented its cytotoxic properties against a range of cancer cell lines.

Summary of Cytotoxic Activity

Psammaplysin B has demonstrated growth inhibitory effects on the following cancer cell lines:

  • Colon Cancer: HCT-116, HCT-15

  • Prostate Cancer: PC-3

  • Renal Cancer: ACHN

  • Breast Cancer: MDA-MB-231

  • Stomach Cancer: NUGC-3

  • Lung Cancer: NCI-H23

The mechanism behind this cytotoxicity is not yet understood and represents a significant area for future research. It is possible that, like psammaplysene A, it involves the modulation of gene expression, but this remains to be investigated.

Conclusion and Future Directions

The current body of research presents a clear disparity in our understanding of psammaplysene A and B's effects on gene expression. Psammaplysene A has an identified molecular target, HNRNPK, and a known mechanism involving the modulation of post-transcriptional gene regulation. In contrast, while this compound shows potent cytotoxic activity, its molecular targets and impact on gene expression are unknown.

Future research should aim to:

  • Investigate the molecular target(s) of this compound to understand its cytotoxic mechanism.

  • Conduct gene expression profiling studies (e.g., RNA-sequencing) on cells treated with this compound to identify affected genes and pathways.

  • Perform direct comparative studies of psammaplysene A and B in the same cell lines to elucidate differential effects on gene expression and identify structure-activity relationships.

A deeper understanding of the molecular mechanisms of both compounds will be crucial for their potential development as therapeutic agents.

Psammaplysene B: A Comparative Guide to a Specific FOXO1a Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Psammaplysene B as a specific inhibitor of the Forkhead box protein O1a (FOXO1a). It compares its performance with its analogue, Psammaplysene A, and another well-characterized FOXO1a inhibitor, AS1842856, supported by experimental data and detailed protocols.

Introduction to FOXO1a and Its Inhibition

FOXO1a is a key transcription factor that integrates various cellular signals to regulate a multitude of processes, including metabolism, cell cycle progression, and apoptosis.[1] Its activity is tightly controlled by post-translational modifications, primarily phosphorylation by the serine/threonine kinase Akt (Protein Kinase B) downstream of the PI3K signaling pathway. Phosphorylation of FOXO1a leads to its export from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity.[2][3] Dysregulation of FOXO1a has been implicated in several diseases, making it an attractive therapeutic target.

Psammaplysenes are natural bromotyrosine derivatives isolated from marine sponges.[2][3] Both Psammaplysene A and B have been identified as inhibitors of FOXO1a nuclear export, effectively trapping FOXO1a in the nucleus to maintain its transcriptional activity. This guide focuses on validating the specificity and outlining the experimental framework to characterize this compound as a FOXO1a inhibitor.

Comparative Analysis of FOXO1a Inhibitors

InhibitorMechanism of ActionReported Potency (IC50/EC50)SelectivityReference
This compound Inhibitor of FOXO1a nuclear exportNot reportedSpecificity for FOXO1a over other FOXO isoforms is not extensively characterized.
Psammaplysene A Inhibitor of FOXO1a nuclear exportQualitatively more potent than this compound. A study showed it increases the activity of a forkhead response element (FHRE) luciferase reporter.Specificity for FOXO1a over other FOXO isoforms is not extensively characterized.
AS1842856 Directly binds to FOXO1 and inhibits its transcriptional activityIC50 ≈ 30-33 nMHigh selectivity for FOXO1 over FOXO3a and FOXO4.

Experimental Validation Protocols

To validate this compound as a specific FOXO1a inhibitor, a series of well-established experimental protocols should be employed.

Immunofluorescence Assay for FOXO1a Subcellular Localization

This assay directly visualizes the effect of the inhibitor on the cellular location of FOXO1a.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., PTEN-deficient cell lines like U87MG or PC3) on glass coverslips in a 24-well plate. Once attached, treat the cells with varying concentrations of this compound, Psammaplysene A (as a positive control), AS1842856 (as a comparator), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).

  • Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation: Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour. Incubate with a primary antibody against FOXO1a overnight at 4°C.

  • Secondary Antibody and Counterstaining: After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of FOXO1a nuclear localization.

Western Blot Analysis of FOXO1a Phosphorylation

This method assesses the phosphorylation status of FOXO1a, which is a key indicator of its inactivation and cytoplasmic localization.

Protocol:

  • Cell Lysis and Protein Quantification: Treat cells with the inhibitors as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with primary antibodies against phospho-FOXO1a (e.g., at Ser256) and total FOXO1a overnight at 4°C.

  • Detection: After washing, incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated FOXO1a to total FOXO1a. A decrease in this ratio indicates inhibition of the upstream kinase (e.g., Akt) or promotion of phosphatase activity, leading to FOXO1a activation.

Luciferase Reporter Assay for FOXO1a Transcriptional Activity

This assay measures the functional consequence of FOXO1a nuclear localization by quantifying the expression of a reporter gene driven by a FOXO1a-responsive promoter.

Protocol:

  • Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing a promoter with multiple Forkhead Response Elements (FHREs) and a constitutively active expression vector for a control reporter (e.g., Renilla luciferase).

  • Inhibitor Treatment: After 24 hours, treat the transfected cells with the inhibitors at various concentrations.

  • Luciferase Assay: After the treatment period (e.g., 18-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in normalized luciferase activity indicates enhanced FOXO1a transcriptional activity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context.

Protocol:

  • Cell Treatment and Heating: Treat intact cells with this compound or a vehicle control. After incubation, heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble FOXO1a in the supernatant at each temperature by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble FOXO1a as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes FOXO1a, confirming direct target engagement.

Visualizing Key Processes and Workflows

To aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated using the DOT language.

FOXO1a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Insulin Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates FOXO1a_cyto FOXO1a Akt->FOXO1a_cyto Phosphorylates FOXO1a_P p-FOXO1a (Inactive) FOXO1a_cyto->FOXO1a_P FOXO1a_nuc FOXO1a (Active) FOXO1a_cyto->FOXO1a_nuc Nuclear Import FOXO1a_nuc->FOXO1a_cyto Nuclear Export (Inhibited by this compound) DNA DNA FOXO1a_nuc->DNA Binds to Gene_Expression Gene Expression (Apoptosis, Cell Cycle Arrest) DNA->Gene_Expression Regulates

Caption: The PI3K/Akt signaling pathway leading to FOXO1a nuclear export.

Experimental_Workflow cluster_invitro In Vitro Validation start Hypothesis: This compound is a specific FOXO1a inhibitor IF Immunofluorescence: Assess FOXO1a Localization start->IF WB Western Blot: Measure p-FOXO1a Levels start->WB Luciferase Luciferase Assay: Quantify FOXO1a Activity start->Luciferase CETSA CETSA: Confirm Target Engagement IF->CETSA WB->CETSA Luciferase->CETSA conclusion Conclusion: Validation of this compound as a FOXO1a inhibitor CETSA->conclusion

Caption: Experimental workflow for validating a FOXO1a inhibitor.

Comparison_Logic cluster_parameters Comparison Parameters Inhibitor FOXO1a Inhibitors Psammaplysene_B This compound Inhibitor->Psammaplysene_B Psammaplysene_A Psammaplysene A Inhibitor->Psammaplysene_A AS1842856 AS1842856 Inhibitor->AS1842856 Potency Potency (IC50/EC50) Psammaplysene_B->Potency Specificity Specificity Psammaplysene_B->Specificity MoA Mechanism of Action Psammaplysene_B->MoA Psammaplysene_A->Potency Psammaplysene_A->Specificity Psammaplysene_A->MoA AS1842856->Potency AS1842856->Specificity AS1842856->MoA

Caption: Logical framework for comparing FOXO1a inhibitors.

Conclusion

This compound has been identified as an inhibitor of FOXO1a nuclear export, a mechanism that holds therapeutic promise for diseases characterized by aberrant FOXO1a signaling. While quantitative potency data remains to be fully elucidated in publicly available literature, the experimental framework provided in this guide offers a robust approach to thoroughly characterize and validate its activity and specificity. By employing a combination of cellular imaging, biochemical assays, and target engagement studies, researchers can definitively establish the profile of this compound as a specific FOXO1a inhibitor and pave the way for its further development as a potential therapeutic agent.

References

Unveiling the Neuroprotective Potential: A Comparative Look at Psammaplysene A and B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the promising landscape of marine-derived neuroprotective compounds, psammaplysenes A and B present an intriguing case. While both are bromotyrosine-derived metabolites from marine sponges, a comprehensive comparison of their neuroprotective capabilities reveals a significant disparity in the available scientific literature. Psammaplysene A has been the subject of multiple studies, establishing its neuroprotective properties and elucidating its mechanism of action. In stark contrast, data on the neuroprotective potential of psammaplysene B remains largely absent, precluding a direct, data-driven comparison.

This guide provides a detailed overview of the current scientific knowledge on psammaplysene A's neuroprotective effects, supported by available experimental data and protocols. We also highlight the critical knowledge gap concerning this compound, pointing to an untapped area for future research.

Psammaplysene A: A Profile in Neuroprotection

Psammaplysene A (PA) has demonstrated significant neuroprotective activity in a variety of in vitro and in vivo models of neurodegeneration.[1][2] Its efficacy has been observed in models of excitotoxicity and proteotoxicity, suggesting a broad therapeutic potential.[1]

Quantitative Data on Neuroprotective Effects of Psammaplysene A

While specific quantitative data comparing psammaplysene A and B is unavailable, studies on PA have utilized various assays to quantify its neuroprotective effects. The primary mechanism of action for PA has been linked to its ability to promote the nuclear localization of the transcription factor FOXO3a, a key regulator of cellular resistance to stress.[1] One study screened PA and four of its derivatives for their ability to increase the expression of a luciferase reporter gene driven by a forkhead response element (FHRE), which is activated by nuclear FOXO transcription factors. This provides a semi-quantitative measure of the compound's activity related to this pathway.

CompoundFold Increase in FHRE Luciferase Activity (relative to vehicle)Statistical Significance (p-value)
Psammaplysene A~1.5 - 2.0< 0.05
PA Derivative 1~1.5 - 2.0< 0.05
PA Derivative 2~1.5 - 2.0< 0.05
PA Derivative 3~1.5 - 2.0< 0.05
PA Derivative 4~1.5 - 2.0< 0.05

Note: The exact fold increase values are not provided in the source material, but the graph indicates a statistically significant increase for all compounds. It is not specified if this compound was one of the derivatives tested.

Mechanism of Action and Signaling Pathways

The neuroprotective effects of psammaplysene A are believed to be mediated through its interaction with the heterogeneous nuclear ribonucleoprotein K (HNRNPK).[1] This interaction is RNA-dependent and is thought to influence HNRNPK-dependent processes that lead to the activation of the FOXO3a transcription factor. The activation of FOXO3a is associated with increased resistance to cellular stressors, including reactive oxygen species and proteotoxicity.

PsammaplyseneA_Pathway PA Psammaplysene A HNRNPK HNRNPK PA->HNRNPK Binds to FOXO3a_cytoplasm FOXO3a (Cytoplasm) HNRNPK->FOXO3a_cytoplasm Modulates RNA RNA RNA->HNRNPK Binding is RNA-dependent FOXO3a_nucleus FOXO3a (Nucleus) FOXO3a_cytoplasm->FOXO3a_nucleus Nuclear Translocation Stress_Resistance Stress Resistance Genes (e.g., antioxidant enzymes) FOXO3a_nucleus->Stress_Resistance Activates Transcription Neuroprotection Neuroprotection Stress_Resistance->Neuroprotection

Signaling pathway of Psammaplysene A's neuroprotective action.
Experimental Protocols

The following is a generalized workflow for assessing the neuroprotective potential of compounds like psammaplysene A, based on the methodologies described in the literature.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_target_id Target Identification Cell_Culture Neuronal Cell Culture (e.g., primary cortical neurons, SH-SY5Y) Induce_Toxicity Induce Neurotoxicity (e.g., glutamate, H2O2, mutant protein expression) Cell_Culture->Induce_Toxicity Treatment Treat with Psammaplysene A Induce_Toxicity->Treatment Viability_Assay Assess Cell Viability (e.g., MTT assay, Alamar blue) Treatment->Viability_Assay Luciferase_Assay FHRE Luciferase Reporter Assay Treatment->Luciferase_Assay Affinity_Purification Affinity Purification using Psammaplysene A probe Mass_Spectrometry LC-MS/MS to identify binding partners Affinity_Purification->Mass_Spectrometry Binding_Assay Validate binding (e.g., Surface Plasmon Resonance) Mass_Spectrometry->Binding_Assay

General experimental workflow for neuroprotective assessment.

Forkhead Response Element (FHRE) Luciferase Reporter Assay:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin. Cells are then co-transfected with a FHRE-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, the transfected cells are treated with psammaplysene A or vehicle control at various concentrations.

  • Luciferase Activity Measurement: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.

  • Data Analysis: The fold change in luciferase activity is calculated relative to the vehicle-treated control. Statistical significance is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

This compound: An Unexplored Frontier

Despite its structural similarity to psammaplysene A, there is a notable absence of published research on the neuroprotective effects of this compound. While one study mentions that both psammaplysenes A and B are potent inhibitors of FOXO1a nuclear export, a transcription factor closely related to FOXO3a, this finding has not been followed up with direct investigations into its neuroprotective potential.

This lack of data prevents any meaningful comparison with psammaplysene A. Key questions remain unanswered:

  • Does this compound exhibit neuroprotective properties in cellular or animal models of neurodegeneration?

  • If so, what is the potency and efficacy of this compound compared to psammaplysene A?

  • Does this compound share the same molecular target (HNRNPK) and mechanism of action as psammaplysene A?

Future Directions and Conclusion

The existing body of research strongly supports the neuroprotective potential of psammaplysene A, highlighting the HNRNPK-FOXO3a pathway as a key therapeutic target. However, the neuroprotective landscape of the psammaplysene family remains incomplete without a thorough investigation of this compound.

Future research should prioritize the following:

  • Direct comparative studies: Head-to-head comparisons of psammaplysene A and B in standardized in vitro and in vivo models of neurodegeneration are crucial to determine their relative efficacy.

  • Mechanism of action studies for this compound: Investigating the molecular targets and signaling pathways modulated by this compound will provide valuable insights into its potential therapeutic applications.

  • Structure-activity relationship studies: A systematic evaluation of a broader range of psammaplysene derivatives could lead to the identification of even more potent and selective neuroprotective agents.

References

Psammaplysene B: A Comparative Analysis of a Marine Bromotyrosine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the biological activities of psammaplysene B in comparison to other notable bromotyrosine derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Marine sponges of the order Verongida are a prolific source of bromotyrosine derivatives, a class of natural products exhibiting a wide array of biological activities. Among these, the psammaplysin family, characterized by a spirooxepinisoxazoline core, has garnered significant attention for its potent cytotoxic, antimicrobial, and enzyme-inhibitory properties. This guide provides a comparative analysis of this compound's activity against other bromotyrosine derivatives, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Comparative Biological Activity: Quantitative Data

The biological efficacy of this compound and its analogs is best understood through a direct comparison of their half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) across various assays.

CompoundClassBiological ActivityAssayTargetIC50 / MICReference
This compound PsammaplysinEnzyme InhibitionFOXO1a RestorationFOXO1a20 µM[1]
Psammaplysene APsammaplysinEnzyme InhibitionFOXO1a RestorationFOXO1a5 µM[1]
Psammaplysene DPsammaplysinCytotoxicityMTT AssayKB cancer cells0.7 µM[2]
Psammaplysin APsammaplysinAntibacterialBroth MicrodilutionMethicillin-Resistant Staphylococcus aureus (MRSA)0.781 - 6.25 µg/mL[3]
Psammaplysin APsammaplysinEnzyme InhibitionDNA Gyrase InhibitionDNA Gyrase100 µg/mL (100% inhibition)[3]
Aplysamine-1AplysamineAnti-prionYeast Prion Assay[PSI+], [URE3]Active
Purealidin QPurealidinAnti-prionYeast Prion Assay[PSI+], [URE3]Active
Purpuramine KPurpuramineAntimicrobialBroth MicrodilutionGram-positive and Gram-negative bacteriaNot specified
Purpuramine LPurpuramineAntimicrobialBroth MicrodilutionGram-positive and Gram-negative bacteriaNot specified

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of bromotyrosine derivatives.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other derivatives) in culture medium. After the initial incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria after a defined incubation period.

Protocol:

  • Preparation of Inoculum: From a pure overnight culture of the test bacterium, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Preparation of Microtiter Plates: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Dilute the standardized bacterial suspension in the broth to a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against a specific enzyme.

Principle: The activity of an enzyme is measured in the presence and absence of a test compound. The extent of inhibition is determined by comparing the rate of the enzymatic reaction.

Protocol:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, substrate, and test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control without the inhibitor and a blank without the enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for their development as therapeutic agents.

Psammaplysin A: A Dual Regulator of PPARγ and HDAC3

Recent studies have elucidated a fascinating mechanism of action for psammaplysin A, demonstrating its ability to modulate two key cellular targets: Peroxisome Proliferator-Activated Receptor γ (PPARγ) and Histone Deacetylase 3 (HDAC3). This dual activity suggests a complex interplay in its cytotoxic and neuroprotective effects.

Psammaplysin_A_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PsammaplysinA Psammaplysin A PPARg_inactive Inactive PPARγ PsammaplysinA->PPARg_inactive Activates HDAC3_active Active HDAC3 PsammaplysinA->HDAC3_active Inhibits PPARg_active Active PPARγ PPARg_inactive->PPARg_active Translocates to Nucleus HDAC3_inactive Inactive HDAC3 HDAC3_active->HDAC3_inactive ARE Antioxidant Response Element PPARg_active->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Promotes

Psammaplysin A signaling pathway.

Psammaplysene A: Neuroprotection through HNRNPK and FOXO Signaling

Psammaplysene A has been shown to exert neuroprotective effects by directly binding to the heterogeneous nuclear ribonucleoprotein K (HNRNPK). This interaction is believed to influence the Forkhead box protein O (FOXO) signaling pathway, a critical regulator of cellular stress resistance and longevity.

Psammaplysene_A_Pathway PsammaplyseneA Psammaplysene A HNRNPK HNRNPK PsammaplyseneA->HNRNPK Binds to FOXO_inactive Inactive FOXO (Cytoplasmic) HNRNPK->FOXO_inactive Modulates FOXO_active Active FOXO (Nuclear) FOXO_inactive->FOXO_active Nuclear Translocation StressResistanceGenes Stress Resistance Gene Expression FOXO_active->StressResistanceGenes Promotes Neuroprotection Neuroprotection StressResistanceGenes->Neuroprotection

Psammaplysene A neuroprotective pathway.

While the precise signaling pathway for this compound has yet to be fully elucidated, its structural similarity to other psammaplysins suggests it may share overlapping mechanisms of action. Further research is warranted to uncover the specific molecular targets and pathways modulated by this compound, which will be critical for realizing its therapeutic potential. This comparative guide serves as a foundational resource to inform and direct future investigations into this promising class of marine natural products.

References

Unraveling the Anti-Cancer Mechanism of Psammaplin A: A Comparative Guide to Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of Psammaplin A, a promising marine-derived anti-cancer agent. By objectively comparing its performance with other established histone deacetylase (HDAC) inhibitors and providing detailed experimental data, this document serves as a valuable resource for advancing cancer therapeutics.

Psammaplin A, a natural product isolated from marine sponges, has emerged as a potent anti-cancer compound. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of therapeutic agents. This guide delves into the molecular intricacies of Psammaplin A's action, comparing it with well-characterized HDAC inhibitors: Vorinostat (SAHA), Trichostatin A, and Entinostat (MS-275).

Comparative Analysis of HDAC Inhibitor Activity

The efficacy of HDAC inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms and various cancer cell lines. The following tables summarize the available quantitative data for Psammaplin A and its key comparators.

CompoundHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)HDAC6 (IC50, nM)
Psammaplin A 8[1]33[1]12.4[1]311[1]
Vorinostat (SAHA) 10[2]-20-
Trichostatin A 4.99-5.2116.4
Entinostat (MS-275) 243453248>100,000

Table 1: Comparative Inhibitory Activity against HDAC Isoforms. This table highlights the varying selectivity of the compounds. Psammaplin A and Trichostatin A show potent, broad-spectrum inhibition of Class I HDACs (HDAC1, 2, 3), while Entinostat is more selective for HDAC1 and HDAC3.

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)HL-60 (Leukemia)PC-3 (Prostate)
Psammaplin A 1.18 µM-1.62 µM0.37 µM-
Vorinostat (SAHA) -0.75 µM--2.5-7.5 µM
Trichostatin A -26.4-308.1 nM (mean 124.4 nM)---
Entinostat (MS-275) ---41.5 nM - 4.71 µM-

Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines. This table showcases the cytotoxic effects of the HDAC inhibitors across a range of cancer cell types. It is important to note that experimental conditions can influence IC50 values, and direct comparisons should be made with caution.

Mechanism of Action: The HDAC Inhibition Pathway

HDAC inhibitors, including Psammaplin A, exert their anti-cancer effects by altering the acetylation state of histones and other non-histone proteins. This leads to the reactivation of silenced tumor suppressor genes, cell cycle arrest, and the induction of apoptosis (programmed cell death).

HDAC_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with HDAC Inhibitor Histone Histone Core DNA DNA Histone->DNA Loosely wound Gene_off Gene Expression OFF Gene_on Gene Expression ON DNA->Gene_on HAT HAT Acetyl Acetyl Group HAT->Acetyl Adds HDAC_normal HDAC HDAC_normal->Acetyl Removes Acetyl->Histone PsA Psammaplin A HDAC_inhibited HDAC (Inhibited) PsA->HDAC_inhibited Inhibits Histone_acetylated Hyperacetylated Histone Core DNA_relaxed Relaxed Chromatin Histone_acetylated->DNA_relaxed TSG Tumor Suppressor Gene Expression ON DNA_relaxed->TSG Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest

Figure 1: Mechanism of HDAC Inhibition by Psammaplin A. In cancer cells, HDACs are often overactive, leading to the removal of acetyl groups from histones, condensed chromatin, and the silencing of tumor suppressor genes. Psammaplin A inhibits HDACs, resulting in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, which in turn leads to cell cycle arrest and apoptosis.

Experimental Protocols

To ensure the reproducibility and cross-validation of the findings presented, detailed protocols for the key experimental assays are provided below.

In Vitro HDAC Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of compounds like Psammaplin A.

HDAC_Assay_Workflow start Start prep_reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compound (PsA) - Developer start->prep_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add HDAC Enzyme - Add Test Compound/Control prep_reagents->plate_setup incubation1 Incubate at 37°C (30 minutes) plate_setup->incubation1 add_substrate Add Fluorogenic HDAC Substrate incubation1->add_substrate incubation2 Incubate at 37°C (30-60 minutes) add_substrate->incubation2 add_developer Add Developer Solution (stops reaction & generates signal) incubation2->add_developer incubation3 Incubate at RT (15 minutes) add_developer->incubation3 read_plate Read Fluorescence (Ex: 350-380 nm, Em: 440-460 nm) incubation3->read_plate analyze Analyze Data: Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end

Figure 2: Workflow for a Fluorometric HDAC Activity Assay. A step-by-step visualization of the process to determine the inhibitory effect of a compound on HDAC enzyme activity.

Protocol:

  • Reagent Preparation: Prepare assay buffer, dilute HDAC enzyme, and prepare serial dilutions of the test compound (e.g., Psammaplin A) and a known inhibitor as a positive control (e.g., Trichostatin A).

  • Reaction Setup: In a 96-well microplate, add assay buffer, diluted HDAC enzyme, and the test compound or control to the appropriate wells.

  • Enzyme Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate to each well. Incubate the plate at 37°C for 30-60 minutes.

  • Signal Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate. Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the HDAC inhibitor for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with HDAC Inhibitor start->treat_cells harvest_cells Harvest Cells (including supernatant) treat_cells->harvest_cells wash_cells Wash Cells with Cold PBS harvest_cells->wash_cells resuspend Resuspend in 1X Binding Buffer wash_cells->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate at RT in Dark (15 minutes) stain->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry analyze Quantify Cell Populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) flow_cytometry->analyze end End analyze->end

Figure 3: Workflow for the Annexin V Apoptosis Assay. This diagram illustrates the key steps involved in preparing and analyzing cells to quantify apoptosis after treatment with a test compound.

Protocol:

  • Cell Treatment: Treat cells with the HDAC inhibitor at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Conclusion

Psammaplin A demonstrates potent HDAC inhibitory and anti-proliferative activities, positioning it as a strong candidate for further anti-cancer drug development. Its broad-spectrum inhibition of Class I HDACs is comparable to that of Trichostatin A and more potent than Entinostat. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to objectively evaluate and build upon the therapeutic potential of Psammaplin A and other novel HDAC inhibitors. Future research should focus on in vivo efficacy, pharmacokinetic profiling, and combination therapies to fully elucidate the clinical utility of this promising marine natural product.

References

A Comparative Analysis of Psammaplysene B and Synthetic FOXO1a Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the marine natural product Psammaplysene B and commercially available synthetic inhibitors of the Forkhead box protein O1a (FOXO1a). This document aims to be an objective resource, presenting experimental data, detailed protocols, and visual representations of key biological pathways and workflows to aid in the selection and application of these inhibitors in research and drug discovery.

Introduction to FOXO1a Inhibition

FOXO1a is a key transcription factor involved in a multitude of cellular processes, including metabolism, cell cycle regulation, and apoptosis.[1] Its activity is tightly regulated, primarily through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2] In its active, unphosphorylated state, FOXO1a resides in the nucleus and promotes the transcription of target genes.[1] However, upon activation of the PI3K/Akt pathway, FOXO1a is phosphorylated, leading to its export from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity.[2] Dysregulation of FOXO1a has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.

Inhibitors of FOXO1a function through distinct mechanisms. Natural products like the psammaplysenes, isolated from marine sponges, have been shown to inhibit the nuclear export of FOXO1a, thereby promoting its nuclear localization and transcriptional activity. In contrast, many synthetic inhibitors are designed to directly bind to FOXO1a and block its transcriptional activity or to modulate upstream signaling pathways.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available quantitative data for this compound and representative synthetic FOXO1a inhibitors. Direct comparison is challenging due to the different mechanisms of action and the limited publicly available data for this compound.

InhibitorTypeMechanism of ActionTargetPotency (IC50)Reference
This compound Natural Product (Marine Sponge Metabolite)Inhibition of FOXO1a Nuclear ExportNuclear Export Machinery/Associated ProteinsNot explicitly reported. Less potent than Psammaplysene A.
Psammaplysene A Natural Product (Marine Sponge Metabolite)Inhibition of FOXO1a Nuclear ExportNuclear Export Machinery/Associated ProteinsNot explicitly reported, but described as a potent inhibitor.
AS1842856 Synthetic Small MoleculeDirect inhibition of FOXO1a transcriptional activityFOXO1a33 nM
FOXO1-IN-3 Synthetic Small MoleculeSelective inhibitor of FOXO1FOXO1Not explicitly reported, but described as highly-selective.

Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of its target by 50%. A lower IC50 value indicates a higher potency. The lack of a specific IC50 for this compound's effect on FOXO1a nuclear export in the reviewed literature prevents a direct quantitative comparison with synthetic inhibitors that target transcriptional activity.

Signaling Pathway and Inhibitor Intervention Points

The following diagram illustrates the canonical PI3K/Akt/FOXO1a signaling pathway and the points of intervention for this compound and synthetic FOXO1a inhibitors.

FOXO1a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Phosphorylates & Activates FOXO1a_nuc FOXO1a (Active) Akt->FOXO1a_nuc Phosphorylates FOXO1a_P p-FOXO1a (Inactive) 1433 14-3-3 FOXO1a_P->1433 Binds FOXO1a_cyto FOXO1a 1433->FOXO1a_cyto Sequesters in Cytoplasm DNA DNA (Target Genes) FOXO1a_nuc->DNA Binds Transcription Gene Transcription (Apoptosis, Cell Cycle Arrest) DNA->Transcription PsammaplyseneB This compound PsammaplyseneB->FOXO1a_nuc Inhibits Nuclear Export Synthetic_Inhibitors Synthetic Inhibitors (e.g., AS1842856) Synthetic_Inhibitors->FOXO1a_nuc Inhibits Transcriptional Activity

Caption: FOXO1a signaling pathway and inhibitor targets.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare FOXO1a inhibitors.

FOXO1a Nuclear Localization Assay (Immunofluorescence)

This protocol is designed to visually assess the subcellular localization of FOXO1a in response to inhibitor treatment.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate (e.g., U2OS, HeLa, or a cell line relevant to the research question)

  • FOXO1a inhibitor (this compound or synthetic inhibitor)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against FOXO1a

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with the desired concentrations of the FOXO1a inhibitor or vehicle control for the specified duration.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-FOXO1a antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.

  • Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and the secondary antibody (e.g., green or red) channels.

  • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio of the FOXO1a signal to determine the effect of the inhibitor on its subcellular localization.

FOXO1a Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of FOXO1a to activate the transcription of a reporter gene, providing a quantitative measure of its activity.

Materials:

  • HEK293T or other suitable cells

  • FOXO1a expression vector

  • FOXO-responsive luciferase reporter plasmid (containing multiple Forkhead Response Elements upstream of a luciferase gene)

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Lipofectamine 2000 or other transfection reagent

  • FOXO1a inhibitor (this compound or synthetic inhibitor)

  • Vehicle control (e.g., DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate the day before transfection.

  • Transfection: Co-transfect the cells with the FOXO1a expression vector, the FOXO-responsive luciferase reporter plasmid, and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of the FOXO1a inhibitor or vehicle control.

  • Cell Lysis: After the desired treatment duration (e.g., 24 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in FOXO1a transcriptional activity in the presence of the inhibitor compared to the vehicle control.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the initial characterization and comparison of novel FOXO1a inhibitors.

Experimental_Workflow Start Start: Hypothesis (Compound X inhibits FOXO1a) Assay1 Primary Screen: FOXO1a Nuclear Localization Assay (Immunofluorescence) Start->Assay1 Decision1 Does Compound X promote FOXO1a nuclear localization? Assay1->Decision1 Assay2 Secondary Screen: FOXO1a Transcriptional Activity Assay (Luciferase Reporter) Decision1->Assay2 Yes End Conclusion: Characterization of Compound X as a FOXO1a modulator Decision1->End No (Not a nuclear export inhibitor) Decision2 Does Compound X alter FOXO1a transcriptional activity? Assay2->Decision2 Assay3 Dose-Response Analysis: Determine IC50/EC50 Decision2->Assay3 Yes Decision2->End No (No effect on activity) Assay4 Mechanism of Action Studies: - Direct Binding Assays - Upstream Kinase Profiling Assay3->Assay4 Assay5 Cellular Phenotype Assays: - Cell Cycle Analysis - Apoptosis Assays Assay4->Assay5 Assay5->End

Caption: A typical experimental workflow for FOXO1a inhibitor characterization.

Conclusion

Both this compound and synthetic inhibitors represent valuable tools for studying the complex biology of FOXO1a. Psammaplysenes offer a unique mechanism of action by inhibiting FOXO1a's nuclear export, leading to its accumulation in the nucleus. While quantitative data for this compound is limited, its qualitative activity is established. Synthetic inhibitors, such as AS1842856, provide potent and often more specific means to directly modulate FOXO1a's transcriptional activity, with well-defined potencies.

The choice of inhibitor will ultimately depend on the specific research question. For studies focused on the consequences of sustained nuclear FOXO1a presence, this compound could be a suitable tool. For investigations requiring direct and potent inhibition of FOXO1a's transcriptional output, a well-characterized synthetic inhibitor would be more appropriate. The experimental protocols and workflows provided in this guide offer a starting point for the rigorous evaluation and comparison of these and other novel FOXO1a modulators.

References

Comparative Analysis of Psammaplysene A and B Binding to HNRNPK

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the binding interactions of marine sponge metabolites, Psammaplysene A and Psammaplysene B, with the heterogeneous nuclear ribonucleoprotein K (HNRNPK) is presented. While Psammaplysene A has been identified as a direct, RNA-dependent binder of HNRNPK, current research has not established a similar interaction for this compound.

Researchers and drug development professionals investigating the therapeutic potential of psammaplysenes will find valuable insights in this comparative guide. This document summarizes the existing experimental data on the binding of Psammaplysene A to HNRNPK and explores the potential for a similar interaction with its structural analog, this compound.

Psammaplysene A: A Confirmed HNRNPK Binder

Recent studies have definitively shown that Psammaplysene A directly interacts with HNRNPK.[1][2] This binding is notably dependent on the presence of RNA, suggesting a potential modulatory role of Psammaplysene A on the function of the HNRNPK-RNA complex. HNRNPK is a multifaceted protein involved in a wide array of cellular processes, including transcription, RNA processing, and signal transduction. The interaction of Psammaplysene A with this key regulatory protein has opened new avenues for understanding its mechanism of action and therapeutic potential.

This compound: An Unconfirmed Interaction with HNRNPK

To date, there is no direct experimental evidence to confirm that this compound binds to HNRNPK in a manner similar to Psammaplysene A. While both compounds share a common biochemical pathway as inhibitors of FOXO1a nuclear export, Psammaplysene A exhibits greater potency in this regard. This suggests that while they may have overlapping biological activities, their affinity for various protein targets, including HNRNPK, may differ.

Structural and Biological Activity Comparison

Psammaplysene A and B are bromotyrosine-derived alkaloids isolated from marine sponges. Their structural similarities and differences are key to understanding their potential variations in protein binding.

FeaturePsammaplysene AThis compound
HNRNPK Binding Confirmed, RNA-dependentNot experimentally confirmed
FOXO1a Inhibition Potent inhibitor of nuclear exportInhibitor of nuclear export (less potent than A)
Known Protein Targets HNRNPKFOXO1a pathway components (specific direct binding targets not fully elucidated)

Table 1: Comparison of Psammaplysene A and B

Experimental Protocols

The binding of Psammaplysene A to HNRNPK was elucidated using a combination of affinity purification and surface plasmon resonance (SPR).

Affinity Purification of Psammaplysene A Binding Partners
  • Lysate Preparation: Cellular lysates were prepared to extract proteins in their native conformation.

  • Immobilization of Psammaplysene A: Psammaplysene A was chemically modified and immobilized on a solid support (e.g., beads).

  • Incubation: The immobilized Psammaplysene A was incubated with the cell lysate to allow for protein binding.

  • Washing: Unbound proteins were washed away to reduce non-specific interactions.

  • Elution: Proteins bound to Psammaplysene A were eluted from the support.

  • Identification: The eluted proteins were identified using mass spectrometry. HNRNPK was identified as a primary binding partner through this method.

Surface Plasmon Resonance (SPR)
  • Immobilization of HNRNPK: Recombinant HNRNPK protein was immobilized on a sensor chip.

  • Injection of Psammaplysene A: A solution of Psammaplysene A was passed over the sensor chip.

  • Binding Measurement: The interaction between Psammaplysene A and HNRNPK was measured in real-time by detecting changes in the refractive index at the sensor surface.

  • RNA Dependence: The experiment was repeated in the presence and absence of RNA to determine the RNA-dependency of the binding.

Visualizing the Interaction Pathway

The established interaction between Psammaplysene A and HNRNPK, and its potential downstream effects, can be visualized as follows:

cluster_0 Cellular Environment Psammaplysene_A Psammaplysene A HNRNPK_RNA_Complex HNRNPK-RNA Complex Psammaplysene_A->HNRNPK_RNA_Complex Binds HNRNPK HNRNPK HNRNPK->HNRNPK_RNA_Complex RNA RNA RNA->HNRNPK_RNA_Complex Downstream_Effects Modulation of RNA Processing & Signal Transduction HNRNPK_RNA_Complex->Downstream_Effects

Figure 1: Psammaplysene A binds to the HNRNPK-RNA complex, potentially modulating its downstream functions.

Experimental Workflow for Target Identification

The general workflow used to identify HNRNPK as a binding partner for Psammaplysene A is a robust method for target deconvolution.

start Start: Compound of Interest (Psammaplysene A) ap Affinity Purification start->ap ms Mass Spectrometry (Protein Identification) ap->ms validation Binding Validation (e.g., SPR) ms->validation target Identified Target (HNRNPK) validation->target

Figure 2: A typical experimental workflow for identifying protein targets of a small molecule.

Conclusion

While Psammaplysene A is a confirmed binder of HNRNPK, there is currently no direct evidence to support the same for this compound. The observed differences in potency for their shared biological activity (FOXO1a nuclear export inhibition) suggest that structural variations between the two molecules likely influence their protein binding profiles. Further research, specifically employing protein binding assays with this compound, is necessary to definitively determine if it also targets HNRNPK. This information is crucial for the rational design and development of selective therapeutic agents based on the psammaplysene scaffold.

References

Unraveling the Bioactivity of Psammaplysene Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The marine natural product psammaplysene A and its analogs have garnered significant attention in the scientific community for their diverse and potent biological activities. These bromotyrosine-derived compounds have demonstrated promising potential as therapeutic agents, particularly in the fields of oncology and neuroprotection. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various psammaplysene analogs, supported by experimental data, to aid in the rational design of novel and more effective drug candidates.

Comparative Analysis of Biological Activities

The biological activities of psammaplysene analogs are intricately linked to their structural features. Modifications to the aromatic rings, the linker, and the terminal functional groups have been shown to significantly influence their potency and selectivity against various biological targets. The following tables summarize the quantitative data from key studies, offering a clear comparison of the performance of different analogs.

Histone Deacetylase (HDAC) Inhibition

Psammaplin A and its analogs are potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. The inhibitory activity of these compounds is largely attributed to the thiol group, which chelates the zinc ion in the active site of HDACs.

Compound/AnalogModificationHDAC1 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Reference
Psammaplin A (PsA)Dimer812.4311[1]
PsA-SHMonomer (thiol)---[1]
Analog 10b-SH replaced with hydroxamic acid---[1]
Analog 12g-SH replaced with benzamide-Selective inhibition-[1]
Thioester 8Acetate-protected thiol5--[2]

Key SAR Insights for HDAC Inhibition:

  • Dimer vs. Monomer: Psammaplin A (a disulfide dimer) is believed to act as a prodrug, releasing the active thiol monomer (PsA-SH) under reducing conditions within the cell.

  • Zinc-Binding Group: The thiol group is a key pharmacophore for HDAC inhibition. Replacing it with other zinc-binding groups like hydroxamic acid (in analog 10b) can maintain or alter the inhibitory profile. The benzamide replacement in analog 12g led to selective HDAC3 inhibition.

  • Thioester Prodrugs: Thioester derivatives, such as analog 8, have been synthesized as a strategy to improve cell permeability and have demonstrated potent HDAC inhibitory activity.

Cytotoxicity against Cancer Cell Lines

The HDAC inhibitory activity of psammaplysene analogs often translates to potent cytotoxicity against various cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC50) values of selected analogs against different cancer cell lines.

Compound/AnalogCell LineIC50 (µM)Reference
Psammaplin AHL-60 (Leukemia)0.37
PsA-SHHL-60 (Leukemia)0.68
Analog 10bHL-60 (Leukemia)-
Analog 12gHL-60 (Leukemia)5.2
Thioester 8MCF7 (Breast Cancer)3.2
Thioester 9MCF7 (Breast Cancer)21
Psammaplysene DKB (Nasopharyngeal Carcinoma)0.7

Key SAR Insights for Cytotoxicity:

  • The cytotoxicity of psammaplysene analogs generally correlates with their HDAC inhibitory activity.

  • Modifications that enhance HDAC inhibition, such as the presence of a readily available thiol group, tend to increase cytotoxic potency.

  • The cellular context is crucial, as the sensitivity to these analogs can vary significantly between different cancer cell lines.

Acetylcholinesterase (AChE) Inhibition

Certain psammaplysene analogs have also been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Compound/AnalogAChE IC50 (µM)Reference
Psammaplysene D1.3

Key SAR Insights for AChE Inhibition:

  • The data on the SAR for AChE inhibition by psammaplysene analogs is less extensive than for HDAC inhibition.

  • Psammaplysene D has shown notable AChE inhibitory activity, suggesting that specific structural features, potentially related to the overall shape and electrostatic properties of the molecule, are important for binding to the active site of AChE. Further studies with a broader range of analogs are needed to delineate clear SAR trends.

Signaling Pathways and Mechanisms of Action

Inhibition of FOXO1a Nuclear Export

Psammaplysenes have been identified as specific inhibitors of the nuclear export of the transcription factor FOXO1a. In many cancers, the tumor suppressor function of FOXO1a is abrogated by its phosphorylation by Akt (Protein Kinase B) and subsequent sequestration in the cytoplasm. By inhibiting its nuclear export, psammaplysenes can restore the tumor-suppressive functions of FOXO1a.

FOXO1a_Nuclear_Export_Inhibition Psammaplysene-mediated Inhibition of FOXO1a Nuclear Export cluster_0 Cytoplasm cluster_1 Nucleus PI3K PI3K Akt Akt (PKB) PI3K->Akt Activates FOXO1a_nuc FOXO1a Akt->FOXO1a_nuc Phosphorylates & Promotes Export FOXO1a_cyto FOXO1a-P CRM1 CRM1/Exportin-1 FOXO1a_cyto->CRM1 Psammaplysene Psammaplysene Analogs Psammaplysene->CRM1 Inhibits FOXO1a_nuc->FOXO1a_cyto Nuclear Export TargetGenes Target Gene Transcription (Apoptosis, Cell Cycle Arrest) FOXO1a_nuc->TargetGenes Activates GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->PI3K Activates

Caption: Psammaplysene analogs inhibit the nuclear export of FOXO1a.

Experimental Protocols

HDAC Inhibition Assay

The inhibitory activity of psammaplysene analogs against HDAC enzymes is typically determined using a fluorometric assay.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Trichostatin A (TSA) or SAHA as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compounds (psammaplysene analogs) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, the HDAC enzyme, and the test compound or control.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for the interaction between the enzyme and the inhibitor.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of psammaplysene analogs against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability based on the metabolic activity of the cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)

  • Test compounds (psammaplysene analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for a few minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with Psammaplysene Analogs Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: A simplified workflow of the MTT assay for cytotoxicity testing.

Conclusion

The psammaplysene class of marine natural products represents a rich scaffold for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications of the psammaplysene core can lead to compounds with enhanced potency and selectivity for various biological targets, including HDACs and AChE. The presented data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation psammaplysene analogs with improved pharmacological profiles. Further exploration of the SAR for neuroprotective effects and other potential activities is warranted to fully unlock the therapeutic potential of this fascinating class of molecules.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Psammaplysene B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidelines, and disposal instructions for the handling of psammaplysene B, a bioactive marine natural product. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on information available for the closely related psammaplysene A, general knowledge of cytotoxic compounds, and best practices for handling potent bioactive substances. A conservative approach to safety is strongly advised.

Immediate Safety and Personal Protective Equipment (PPE)

While a supplier SDS for the related compound psammaplysene A suggests it is not a hazardous substance, other research indicates that related psammaplysenes C and D exhibit cytotoxic properties[1]. Due to this conflicting information and the potent biological activity of this class of compounds, it is imperative to handle this compound with a high degree of caution.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Nitrile glovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatFully buttoned. Consider a disposable gown for procedures with a high risk of splashing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.If creating aerosols or handling larger quantities, a fit-tested N95 respirator or working in a fume hood is recommended.

Operational Plans: Handling and Storage

General Handling:

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • Aerosol Minimization: Take precautions to minimize the generation of dusts and aerosols.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Waste Collection: Collect all this compound waste, including empty containers, contaminated gloves, and other disposable materials, in a designated and clearly labeled hazardous waste container.

  • Disposal Route: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of down the drain or in regular trash.

Experimental Protocols

The following are detailed methodologies for key experiments involving the related compound, psammaplysene A. These protocols can serve as a starting point for working with this compound, with the understanding that optimization may be necessary.

Immobilization of Psammaplysene on FG Beads:

  • Disperse FG beads well into the medium.

  • Incubate the suspension for 1 day at room temperature to allow for immobilization.

  • Wash the beads with ethanol once.

  • Suspend the beads in Dimethylformamide (DMF).

  • Mask unreacted amine groups by incubating with 1% acetic anhydride in DMF for 3 hours at room temperature.

  • Remove the DMF and resuspend the PA-FG beads in distilled water.

  • Store the suspension of PA-FG beads in pure water at 4°C.

In-Solution Digestion for Mass Spectrometry:

  • Wash samples on magnetic beads with 50 mM ammonium bicarbonate.

  • Resuspend beads in 20 mM ammonium bicarbonate with 0.1% Rapigest.

  • Incubate at 60°C.

  • Cool to room temperature.

  • Reduce with 5 mM DTT at 50°C.

  • Alkylate with 30 mM iodoacetamide.

  • Digest with 50 ng of trypsin overnight at 37°C.

  • Acidify with formic acid and incubate at 37°C for 2 hours.

  • Centrifuge to pellet cleaved Rapigest.

  • Desalt the sample using a C18 ZipTip.

Quantitative Data

The following table summarizes key quantitative data related to the experimental use of psammaplysene A.

ParameterValueContext
Molecular Weight 769 DaPsammaplysene A
Log P 6.57A measure of lipophilicity for Psammaplysene A
Apparent Kd 77.3 µMBinding of Psammaplysene A to HNRNPK
Concentrations for Binding Assay 50, 100, and 150 μMElicited greater response units when HNRNPK was pre-bound with RNA

Signaling Pathways and Experimental Workflows

The neuroprotective effects of psammaplysene A are believed to be mediated through its interaction with heterogeneous nuclear ribonucleoprotein K (HNRNPK), which in turn can influence various signaling pathways, including those involving the FOXO transcription factors.

experimental_workflow cluster_prep Sample Preparation cluster_assay Experimental Assay cluster_analysis Data Analysis psammaplysene_b This compound Handling treatment Treatment with this compound psammaplysene_b->treatment cell_culture Cell Culture lysis Cell Lysis cell_culture->lysis lysis->treatment incubation Incubation treatment->incubation data_collection Data Collection incubation->data_collection quantification Quantification data_collection->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

A generalized workflow for in vitro experiments involving this compound.

signaling_pathway psammaplysene_b This compound hnrnpk HNRNPK psammaplysene_b->hnrnpk Binds to rna RNA Metabolism (Splicing, Stability, Translation) hnrnpk->rna Modulates downstream Downstream Cellular Effects rna->downstream neuroprotection Neuroprotection downstream->neuroprotection Leads to

Proposed signaling pathway for psammaplysene-mediated neuroprotection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.